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  • Product: 2-[Benzyl(methyl)amino]benzoic acid
  • CAS: 651328-26-6

Core Science & Biosynthesis

Foundational

A Technical Guide to 2-[Benzyl(methyl)amino]benzoic Acid: Synthesis, Properties, and Applications

Abstract This technical guide provides a comprehensive overview of 2-[Benzyl(methyl)amino]benzoic acid, a tertiary amine derivative of anthranilic acid. As a member of the N-substituted aminobenzoic acid class, this comp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-[Benzyl(methyl)amino]benzoic acid, a tertiary amine derivative of anthranilic acid. As a member of the N-substituted aminobenzoic acid class, this compound holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its structural framework is analogous to moieties found in various biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). This document details the compound's chemical identity, physicochemical properties, and established methodologies for its synthesis, including nucleophilic aromatic substitution and modern cross-coupling reactions. Furthermore, it outlines standard protocols for its analytical characterization, discusses its potential applications in drug development, and provides essential guidelines for safe handling, storage, and disposal. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this valuable chemical entity.

Chemical Identity and Physicochemical Properties

2-[Benzyl(methyl)amino]benzoic acid is an aromatic carboxylic acid and a tertiary amine. The core structure consists of a benzoic acid molecule substituted at the 2-position with a benzyl(methyl)amino group. This substitution pattern is crucial for its chemical reactivity and potential biological activity.

Nomenclature and Identifiers
IdentifierValue
IUPAC Name 2-[Benzyl(methyl)amino]benzoic acid
Molecular Formula C₁₅H₁₅NO₂
Molecular Weight 241.29 g/mol
Canonical SMILES CN(CC1=CC=CC=C1)C2=CC=CC=C2C(=O)O
InChIKey UKLBDSQDVFPZTH-UHFFFAOYSA-N (Isomer)
CAS Number Data not available; 4389-45-1 for related 2-Amino-3-methylbenzoic acid[1]
Physicochemical Data

The experimental physicochemical data for 2-[Benzyl(methyl)amino]benzoic acid is not extensively documented in publicly available literature. However, properties can be inferred from closely related analogs. For instance, the unmethylated analog, 2-(N-Benzyl) amino benzoic acid, is a yellow crystal with a melting point of 160-162°C[2]. The nitro-substituted derivative, 2-(N-methyl-N-benzylamino)-5-nitro-benzoic acid, has a reported melting point of 123-126°C[3]. It is expected to be sparingly soluble in water but soluble in organic solvents like ethanol, DMSO, and DMF.

Synthesis Methodologies

The synthesis of N-substituted anthranilic acid derivatives like 2-[Benzyl(methyl)amino]benzoic acid can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Method A: Nucleophilic Aromatic Substitution (SNAr)

This classical approach involves the reaction of a 2-halobenzoic acid with an amine. The presence of an electron-withdrawing group (like the carboxylic acid) ortho to the halogen facilitates the substitution.

Causality: The reaction proceeds via an addition-elimination mechanism (the Meisenheimer complex). A strong base is often required to deprotonate the amine, increasing its nucleophilicity, and to neutralize the HX byproduct. The reaction is typically performed at elevated temperatures to overcome the activation energy of C-X bond cleavage.

Experimental Protocol:

  • To a solution of 2-chlorobenzoic acid (1.0 eq) in a high-boiling point solvent like DMSO or NMP, add potassium carbonate (2.5 eq).

  • Add N-benzylmethylamine (1.2 eq) to the mixture.

  • Heat the reaction mixture to 120-150°C and monitor the reaction progress by TLC or HPLC. The reaction may require 12-24 hours for completion.

  • After cooling to room temperature, pour the mixture into water and acidify with HCl to a pH of ~4-5 to precipitate the product[3].

  • Filter the crude product, wash with water, and purify by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Method B: Buchwald-Hartwig Amination

A more modern and highly efficient method is the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. This method offers milder reaction conditions and broader substrate scope compared to traditional SNAr.[4]

Causality: This reaction involves a catalytic cycle with a palladium(0) species. Oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination yields the desired C-N coupled product and regenerates the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step.

Experimental Protocol:

  • In an oven-dried flask under an inert atmosphere (e.g., Argon), combine methyl 2-bromobenzoate (1.0 eq), N-benzylmethylamine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like BINAP (4 mol%).

  • Add a non-nucleophilic base, such as sodium tert-butoxide (1.4 eq), and an anhydrous solvent like toluene.

  • Heat the mixture to 80-110°C until the starting material is consumed, as monitored by GC-MS or LC-MS.

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the resulting ester by column chromatography.

  • Hydrolyze the purified methyl ester to the carboxylic acid using aqueous NaOH or LiOH in a THF/methanol mixture, followed by acidic workup.[4]

G cluster_0 Synthesis Routes cluster_1 Method A: SNAr cluster_2 Method B: Buchwald-Hartwig cluster_3 Method C: Ring Opening A 2-Halobenzoic Acid SNAr Nucleophilic Aromatic Substitution A->SNAr BH Pd-Catalyzed Cross-Coupling A->BH B N-Benzylmethylamine B->SNAr B->BH RO N-Alkylation & Hydrolysis B->RO via Benzyl Bromide & Methyl Iodide C Isatoic Anhydride C->RO Product 2-[Benzyl(methyl)amino]benzoic acid SNAr->Product BH->Product after hydrolysis RO->Product G cluster_0 Analytical Workflow cluster_1 A Crude Product (Post-Synthesis) B Purification (Column Chromatography or Recrystallization) A->B C Purity Assessment (HPLC) B->C D Structural Confirmation B->D E Pure Compound (>95%) C->E Meets Purity Criteria NMR NMR (¹H, ¹³C) D->NMR MS Mass Spec (HRMS) D->MS IR IR D->IR NMR->E MS->E IR->E

Sources

Exploratory

An In-depth Technical Guide to 2-[Benzyl(methyl)amino]benzoic Acid: Structure and Synthesis

This guide provides a comprehensive overview of 2-[benzyl(methyl)amino]benzoic acid, a molecule of significant interest in medicinal chemistry and organic synthesis. We will delve into its structural characteristics, exp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 2-[benzyl(methyl)amino]benzoic acid, a molecule of significant interest in medicinal chemistry and organic synthesis. We will delve into its structural characteristics, explore the primary synthetic routes, and provide detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this compound.

Introduction to 2-[Benzyl(methyl)amino]benzoic Acid

2-[Benzyl(methyl)amino]benzoic acid, also known as N-benzyl-N-methylanthranilic acid, is an aromatic carboxylic acid. Its structure, featuring a tertiary amine ortho to a carboxylic acid on a benzene ring, makes it a valuable scaffold in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The strategic placement of the amino and carboxylic acid groups allows for a variety of chemical transformations, positioning it as a key intermediate in synthetic pathways.

Structural Elucidation and Properties

The fundamental structure of 2-[benzyl(methyl)amino]benzoic acid consists of a benzoic acid core substituted at the 2-position with a benzyl(methyl)amino group.

Key Structural Features:

  • Aromatic Core: A benzene ring provides a rigid scaffold.

  • Carboxylic Acid Group: The -COOH group is a key functional handle for amide bond formation and other derivatizations.

  • Tertiary Amine: The nitrogen atom is bonded to a methyl group, a benzyl group, and the aromatic ring, rendering it a tertiary amine. This group influences the molecule's basicity and nucleophilicity.

Physicochemical Properties:

A summary of the computed physicochemical properties of a related compound, 5-amino-2-[benzyl(methyl)amino]benzoic acid, is presented in the table below. While not identical, these values provide a reasonable approximation for the parent compound.

PropertyValueSource
Molecular FormulaC15H16N2O2PubChem[1]
Molecular Weight256.30 g/mol PubChem[1]
XLogP32.4PubChem[1]
Monoisotopic Mass256.121177757 DaPubChem[1]

Synthesis of 2-[Benzyl(methyl)amino]benzoic Acid

The synthesis of 2-[benzyl(methyl)amino]benzoic acid can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Two prevalent and reliable methods are the Ullmann condensation and reductive amination.

Method 1: Ullmann Condensation

The Ullmann condensation is a classic and robust method for the formation of carbon-nitrogen bonds, specifically for the N-arylation of amines.[2][3] This copper-catalyzed reaction involves the coupling of an aryl halide with an amine.[2][3] While traditionally requiring harsh conditions, modern modifications with ligands have made the reaction more accessible under milder conditions.[2]

Reaction Principle:

The synthesis of 2-[benzyl(methyl)amino]benzoic acid via Ullmann condensation starts with 2-halobenzoic acid (typically 2-bromobenzoic or 2-iodobenzoic acid) and N-methylbenzylamine. The reaction is catalyzed by a copper species, often copper(I) iodide or copper bronze, in the presence of a base.

Ullmann_Condensation start_materials 2-Halobenzoic Acid + N-Methylbenzylamine catalyst Cu(I) Catalyst Base start_materials->catalyst Ullmann Condensation product 2-[Benzyl(methyl)amino]benzoic Acid catalyst->product

Caption: Ullmann condensation pathway for synthesis.

Detailed Experimental Protocol:

This protocol is adapted from established procedures for Ullmann-type N-arylation.[4]

Materials:

  • 2-Bromobenzoic acid

  • N-Methylbenzylamine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Copper(I) iodide (CuI)

  • L-Proline (as a ligand, optional but recommended for improved yield and milder conditions)

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous DMF to dissolve the solids. Add N-methylbenzylamine (1.2 eq) to the reaction mixture via syringe.

  • Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-[benzyl(methyl)amino]benzoic acid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of the copper catalyst and other reagents.

  • Base (K₂CO₃): Neutralizes the hydrohalic acid byproduct and facilitates the formation of the copper-amide intermediate.[5]

  • Ligand (L-Proline): Chelates to the copper center, increasing its solubility and catalytic activity, thereby allowing for lower reaction temperatures.[2]

  • Acidic Work-up: Protonates the product to facilitate its extraction into the organic phase and removes the basic catalyst and unreacted amine.

Method 2: Reductive Amination

Reductive amination is a versatile method for preparing amines from carbonyl compounds.[6][7] This two-step, one-pot reaction involves the formation of an iminium ion intermediate followed by its reduction.[6]

Reaction Principle:

This approach begins with 2-formylbenzoic acid (or its methyl ester) and N-methylbenzylamine. The amine and carbonyl compound react to form an iminium ion, which is then reduced in situ by a suitable reducing agent to yield the tertiary amine.

Reductive_Amination start_materials 2-Formylbenzoic Acid + N-Methylbenzylamine intermediate Iminium Ion start_materials->intermediate Condensation product 2-[Benzyl(methyl)amino]benzoic Acid intermediate->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Caption: Reductive amination pathway for synthesis.

Detailed Experimental Protocol:

This protocol is based on established direct reductive amination procedures.[8][9]

Materials:

  • Methyl 2-formylbenzoate

  • N-Methylbenzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve methyl 2-formylbenzoate (1.0 eq) and N-methylbenzylamine (1.1 eq) in anhydrous DCM.

  • Reduction: Stir the solution at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Continue stirring at room temperature for 12-16 hours.

  • Work-up:

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification of the Ester:

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude methyl 2-[benzyl(methyl)amino]benzoate by column chromatography on silica gel.

  • Saponification (Hydrolysis of the Ester):

    • Dissolve the purified ester in a mixture of THF and water.

    • Add lithium hydroxide (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with 1 M HCl to pH ~4.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-[benzyl(methyl)amino]benzoic acid.

Causality Behind Experimental Choices:

  • Methyl Ester Starting Material: The carboxylic acid group in 2-formylbenzoic acid can interfere with the reducing agent. Using the methyl ester protects this group during the reduction step.

  • Sodium Triacetoxyborohydride: This is a mild and selective reducing agent that is particularly effective for reductive aminations.[7] It is less basic and less prone to reducing the starting aldehyde compared to other borohydrides.[7]

  • Saponification: This final step is necessary to convert the methyl ester back to the desired carboxylic acid.

Applications in Drug Development and Research

Derivatives of anthranilic acid are prevalent in medicinal chemistry. The structural motif of 2-[benzyl(methyl)amino]benzoic acid serves as a precursor for the synthesis of various heterocyclic compounds and molecules with potential biological activity. For instance, related N-arylanthranilic acids are known to be intermediates in the synthesis of acridones and other pharmacologically relevant scaffolds.

Conclusion

The synthesis of 2-[benzyl(methyl)amino]benzoic acid is achievable through well-established synthetic methodologies. Both the Ullmann condensation and reductive amination offer reliable routes, with the choice depending on the specific laboratory context and available resources. The protocols provided herein are designed to be robust and reproducible, offering a solid foundation for researchers in organic synthesis and drug discovery. Careful attention to reaction conditions and purification techniques is paramount to obtaining a high yield of the pure compound.

References

  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • YouTube. (2020, March 21). tertiary amine synthesis & reductive amination. Retrieved from [Link]

  • ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-2-[benzyl(methyl)amino]benzoic acid. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Retrieved from [Link]

Sources

Foundational

The Fenamate Scaffold and Beyond: A Technical Guide to N-Substituted Aminobenzoic Acids

Abstract N-substituted aminobenzoic acids, particularly N-phenylanthranilic acid derivatives (Fenamates), represent a cornerstone scaffold in medicinal chemistry.[1] Historically significant as the first generation of no...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-substituted aminobenzoic acids, particularly N-phenylanthranilic acid derivatives (Fenamates), represent a cornerstone scaffold in medicinal chemistry.[1] Historically significant as the first generation of non-salicylate NSAIDs, they remain a masterclass in structure-activity relationship (SAR) optimization. This guide analyzes their evolution from early copper-mediated synthesis to modern palladium-catalyzed cross-coupling, details their unique binding mode within Cyclooxygenase (COX) enzymes, and explores their emerging utility as solvatochromic fluorescent probes in materials science.

Part 1: Historical Genesis & Synthetic Evolution

The synthesis of N-substituted aminobenzoic acids traces the evolution of transition-metal catalysis. The core challenge has always been the formation of the C-N bond between an electron-rich amine and an electron-deficient aryl ring.

The Ullmann Era (1903–1990s)

Fritz Ullmann and Irma Goldberg established the foundational methods. The Ullmann Condensation involves the reaction of an aryl halide with an aniline in the presence of copper powder or copper salts.

  • Mechanism: Radical-anionic mechanism involving oxidative addition of the aryl halide to a Cu(I) species.

  • Limitations: Required stoichiometric copper, high temperatures (>200°C), and strong bases, often leading to decarboxylation of the anthranilic acid core.

The Buchwald-Hartwig Shift (1990s–Present)

The introduction of Palladium-catalyzed amination by Stephen Buchwald and John Hartwig revolutionized this field. By using bulky phosphine ligands (e.g., BINAP, Xantphos), the reaction could proceed under mild conditions (<100°C) with high functional group tolerance.

  • Advantage: Allows for the synthesis of sterically hindered "twisted" fenamates that were difficult to access via Ullmann chemistry.

Visualization: Synthetic Pathway Evolution

The following diagram contrasts the classical versus modern synthetic routes.

Synthesis_Evolution cluster_Ullmann Classical Ullmann (1903) cluster_Buchwald Modern Buchwald-Hartwig Start o-Chlorobenzoic Acid + Aniline U_Cond Cu Powder / K2CO3 High Temp (>200°C) Start->U_Cond B_Cond Pd(OAc)2 / BINAP Cs2CO3 / Toluene (100°C) Start->B_Cond Product N-Phenylanthranilic Acid (Fenamate Scaffold) U_Cond->Product Low Yield Harsh Conditions B_Cond->Product High Yield Mild Conditions

Caption: Evolution from harsh copper-mediated coupling to precision Pd-catalyzed synthesis.

Part 2: Mechanistic Pharmacology (The Fenamates)

The therapeutic efficacy of Mefenamic acid, Meclofenamic acid, and Flufenamic acid relies on a specific molecular geometry that allows them to inhibit Cyclooxygenase (COX) enzymes.

The "Twist" Conformation

Unlike planar salicylates, fenamates possess a non-coplanar structure. The steric bulk of substituents (e.g., methyl, chloro) at the 2,3- or 2,6-positions of the N-phenyl ring forces the two aromatic rings to twist relative to each other.

  • Causality: This twist is critical. It locks the molecule in a conformation that fits the hydrophobic channel of the COX enzyme. If the rings were coplanar, the molecule would be too wide to traverse the channel.

COX Binding Site Specificity

While most NSAIDs anchor via an ionic bond to Arg-120 at the entrance of the COX channel, Fenamates exhibit a distinct binding mode, particularly in COX-2.

  • Inverted Binding: Crystallographic studies (e.g., PDB 5IKR) reveal that Mefenamic acid often binds in an "inverted" orientation.

  • Key Interaction: The carboxylate moiety interacts deep within the channel, hydrogen-bonding with Tyr-385 and Ser-530 .[2] This blocks the cyclooxygenase active site, preventing the conversion of Arachidonic Acid to PGG2.

Visualization: Mechanism of Action

COX_Binding cluster_Interactions Active Site Interactions Fenamate Fenamate Molecule (Twisted Conformation) COX_Channel COX-2 Hydrophobic Channel Fenamate->COX_Channel Enters Arg120 Arg-120 (Gatekeeper) Fenamate->Arg120 Transient Interaction Tyr385 Tyr-385 (H-Bond Donor) COX_Channel->Tyr385 Deep Pocket Binding Ser530 Ser-530 (H-Bond Donor) COX_Channel->Ser530 Inhibition Blockade of Arachidonic Acid Oxygenation Tyr385->Inhibition Steric Occlusion Ser530->Inhibition

Caption: Fenamates bind deep in the COX pocket, interacting with Tyr-385/Ser-530 to block catalysis.

Part 3: Experimental Protocols

The following protocols represent the "gold standard" for synthesizing these scaffolds. The choice between Ullmann and Buchwald depends on the substrate's thermal stability and steric hindrance.

Protocol A: Modern Buchwald-Hartwig Synthesis (Recommended)

Best for: Sterically hindered amines, electron-rich substrates, and lab-scale purity.

Reagents:

  • Aryl Bromide (1.0 equiv)[3]

  • Anthranilic Acid Ester (1.2 equiv) (Use ester to prevent catalyst poisoning by free acid)

  • Pd(OAc)₂ (5 mol%)

  • BINAP (7.5 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Toluene (0.2 M concentration)

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In a flame-dried Schlenk tube, charge Pd(OAc)₂ and BINAP. Add anhydrous Toluene and stir at RT for 15 mins until the solution turns orange/red (formation of active L₂Pd(0) species).

  • Addition: Add the aryl bromide, anthranilic ester, and Cs₂CO₃ under an Argon blanket.

  • Reaction: Seal and heat to 100°C for 12–16 hours. Monitor via TLC (Mobile phase: 10% EtOAc/Hexane).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black and inorganic salts. Wash with EtOAc.

  • Hydrolysis (Critical): The resulting ester must be hydrolyzed to yield the active acid. Treat the crude ester with LiOH (3 equiv) in THF/H₂O (1:1) at 60°C for 2 hours. Acidify with 1M HCl to precipitate the Fenamate.

Protocol B: Classical Ullmann Condensation (Goldberg Modification)

Best for: Industrial scale-up of simple derivatives where cost is the primary constraint.

Reagents:

  • o-Chlorobenzoic acid (1.0 equiv)

  • Aniline derivative (1.5 equiv)[3]

  • Copper powder (0.1 equiv)

  • K₂CO₃ (1.1 equiv)

  • DMF or Nitrobenzene (Solvent)

Step-by-Step Workflow:

  • Mixing: Combine o-chlorobenzoic acid, aniline, K₂CO₃, and Cu powder in a round-bottom flask.

  • Heating: Heat the slurry to 130–150°C . The reaction will turn deep blue/green.

  • Duration: Maintain heat for 4–6 hours. Note: CO₂ evolution may be observed; ensure open ventilation.

  • Quenching: Pour the hot reaction mixture into ice water.

  • Purification: Acidify carefully with HCl. The unreacted aniline remains in solution (as the salt), while the N-phenylanthranilic acid precipitates. Recrystallize from Ethanol.[4]

Part 4: Data & Applications[5]

Comparative Data: Synthetic Methods
FeatureUllmann CondensationBuchwald-Hartwig
Catalyst Copper (Cu/CuI)Palladium (Pd/Ligand)
Temperature High (130–200°C)Mild (80–110°C)
Base Strong (K₂CO₃, KOH)Weak/Mild (Cs₂CO₃, NaOtBu)
Tolerance Poor (No sensitive groups)Excellent (Esters, Nitriles OK)
Yield (Avg) 40–60%85–95%
Beyond Pharma: Fluorescent Probes

N-substituted anthranilic acids exhibit solvatochromism . In non-polar environments (like a protein binding pocket), they exhibit strong fluorescence. In polar solvents (water), fluorescence is quenched due to Excited State Proton Transfer (ESPT).

  • Application: This property makes them excellent "turn-on" probes for detecting hydrophobic pockets in proteins or for labeling carbohydrates (glycoprobes) to detect cancer biomarkers.

References

  • Ullmann, F. (1903). Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft. Link

  • Winder, C. V., et al. (1962). Anti-inflammatory and antipyretic properties of N-(2,3-xylyl)anthranilic acid (mefenamic acid). Journal of Pharmacology and Experimental Therapeutics. Link

  • Orlando, B. J., & Malkowski, M. G. (2016).[2][5] Substrate-selective inhibition of cyclooxygenase-2 by fenamic acid derivatives is dependent on peroxide tone. Journal of Biological Chemistry. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • Culf, A. S., et al. (2016).[6] A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Bioorganic & Medicinal Chemistry. Link

Sources

Exploratory

What is 2-[Benzyl(methyl)amino]benzoic acid?

An In-Depth Technical Guide to 2-[Benzyl(methyl)amino]benzoic acid: Synthesis, Properties, and Therapeutic Potential Abstract 2-[Benzyl(methyl)amino]benzoic acid is a derivative of anthranilic acid, a molecular scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-[Benzyl(methyl)amino]benzoic acid: Synthesis, Properties, and Therapeutic Potential

Abstract

2-[Benzyl(methyl)amino]benzoic acid is a derivative of anthranilic acid, a molecular scaffold of significant interest in medicinal chemistry and materials science. This document provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development. By synthesizing data from related structures and established chemical principles, this guide covers the compound's physicochemical properties, outlines a robust synthetic pathway with detailed protocols, and explores its potential therapeutic applications, particularly as an antibacterial agent targeting the RNA polymerase-sigma factor interaction. The narrative emphasizes the causal reasoning behind experimental design and methodologies, grounding all claims in authoritative sources to ensure scientific integrity.

Introduction: The Anthranilic Acid Scaffold in Drug Discovery

Benzoic acid and its derivatives represent a foundational class of compounds in organic chemistry and pharmacology, serving as precursors for a vast array of commercially significant substances.[1][2] The simplest aromatic carboxylic acid, benzoic acid, consists of a benzene ring substituted with a carboxyl group.[1] The introduction of an amino group to this structure gives rise to aminobenzoic acids, which are vital building blocks in the synthesis of pharmaceuticals.[3]

Among the isomers, 2-aminobenzoic acid, commonly known as anthranilic acid, is a particularly privileged scaffold. Its derivatives have been explored for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[4][5][6] The strategic positioning of the amino and carboxylic acid groups allows for diverse chemical modifications, enabling the fine-tuning of a molecule's steric and electronic properties to achieve desired biological effects.

2-[Benzyl(methyl)amino]benzoic acid belongs to this class of N-substituted anthranilic acid derivatives. It features a tertiary amine at the 2-position, substituted with both a methyl and a benzyl group. This specific substitution pattern has significant implications for its chemical behavior and biological activity. The benzyl group introduces a larger, lipophilic moiety that can engage in hydrophobic or pi-stacking interactions with biological targets, while the N-methyl group can influence conformation and basicity. This guide aims to consolidate the available knowledge on this specific molecule, extrapolating from closely related analogs to provide a detailed technical resource for its synthesis, characterization, and potential exploitation in research and development.

Physicochemical and Spectroscopic Profile

Predicted Physicochemical Properties

The following table summarizes key computed properties. For context, data for the related compound 5-Amino-2-[benzyl(methyl)amino]benzoic acid is included to provide a baseline from an experimentally characterized molecule.[7]

PropertyPredicted Value for 2-[Benzyl(methyl)amino]benzoic acidReference Value (5-Amino derivative[7])Significance
Molecular Formula C₁₅H₁₅NO₂C₁₅H₁₆N₂O₂Defines the elemental composition and exact mass.
Molecular Weight 241.29 g/mol 256.30 g/mol Crucial for all stoichiometric calculations in synthesis.
XLogP3-AA ~2.9 (Estimated)2.4Indicates moderate lipophilicity, suggesting potential for cell membrane permeability.
Hydrogen Bond Donor Count 1 (from -COOH)2 (from -COOH, -NH₂)The carboxylic acid is the primary site for hydrogen bond donation.
Hydrogen Bond Acceptor Count 3 (from N, C=O, -OH)4 (from N, C=O, -OH, -NH₂)Multiple sites allow for interaction with biological macromolecules.
Rotatable Bond Count 44Indicates a degree of conformational flexibility, which can be important for binding to a target.
Anticipated Spectroscopic Characteristics

A full spectroscopic characterization is essential to confirm the identity and purity of the synthesized compound. Based on its functional groups, the following spectral features are expected:

  • ¹H NMR: The proton NMR spectrum should be highly informative. Key expected signals include:

    • A singlet for the N-methyl protons (N-CH₃), likely in the 2.5-3.5 ppm range.

    • A singlet for the benzylic protons (N-CH₂-Ph), expected around 4.0-5.0 ppm.

    • A complex multiplet pattern in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the protons of the benzoic acid ring and the benzyl group.

    • A broad singlet at a downfield chemical shift (>10 ppm) for the carboxylic acid proton (-COOH), which may be exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum will complement the proton data, with expected signals for:

    • The carboxyl carbon (C=O) above 165 ppm.

    • Aromatic carbons between 110-150 ppm.

    • The benzylic carbon (N-CH₂) around 50-60 ppm.

    • The N-methyl carbon (N-CH₃) around 30-40 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum is ideal for identifying functional groups. Look for:

    • A broad O-H stretching band from the carboxylic acid, typically centered around 3000 cm⁻¹.

    • A sharp C=O stretching band for the carboxylic acid carbonyl at approximately 1680-1710 cm⁻¹.

    • C-H stretching bands for the aromatic and aliphatic groups just above and below 3000 cm⁻¹, respectively.

    • C-N stretching bands in the 1200-1350 cm⁻¹ region.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M]+ or [M+H]+).

Synthesis and Purification Workflow

The synthesis of 2-[Benzyl(methyl)amino]benzoic acid can be efficiently achieved via the N-alkylation of a suitable precursor. The most direct approach involves the benzylation of 2-(methylamino)benzoic acid (N-methylanthranilic acid).

Proposed Synthetic Pathway

The proposed two-step pathway begins with the readily available 2-aminobenzoic acid (anthranilic acid). The first step is a selective N-methylation, followed by N-benzylation to yield the final product. An alternative one-pot synthesis starting from N-methylanthranilic acid is also highly feasible and is detailed in the protocol below.

Caption: Proposed workflow for the synthesis and purification of 2-[Benzyl(methyl)amino]benzoic acid.
Detailed Experimental Protocol

This protocol describes the direct N-benzylation of 2-(methylamino)benzoic acid.

Rationale: This method is chosen for its efficiency. 2-(Methylamino)benzoic acid is a commercially available starting material. The use of potassium carbonate, a mild inorganic base, is sufficient to deprotonate the carboxylic acid and facilitate the deprotonation of the secondary amine for nucleophilic attack, while being easy to remove during work-up. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of Sₙ2 reaction, effectively solvating the cation and leaving the nucleophile reactive.

Materials:

  • 2-(Methylamino)benzoic acid (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(methylamino)benzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration with respect to the starting material).

  • Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

    • Causality Note: Benzyl bromide is a lachrymator and should be handled in a fume hood. Adding it dropwise helps to control any initial exotherm.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Carefully acidify the aqueous layer to pH ~3-4 with 1 M HCl. This protonates the product, making it more soluble in the organic layer, while salts remain in the aqueous phase.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers. Wash with water, then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by one of two methods:

    • Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol/water or toluene) and allow it to cool slowly to form crystals.

    • Column Chromatography: If the crude product is an oil or contains impurities with similar solubility, purify using silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Validation: The identity and purity of the final product must be confirmed using the spectroscopic methods outlined in Section 2.2 (NMR, IR, HRMS) and by melting point analysis.

Potential Biological Activity and Therapeutic Applications

Derivatives of N-substituted benzoic acids are a rich source of biologically active compounds. The structural features of 2-[Benzyl(methyl)amino]benzoic acid make it a compelling candidate for investigation in several therapeutic areas.

Antibacterial Activity: Inhibition of RNAP-σ Factor Interaction

A key area of interest is in the development of novel antibacterial agents. A study on benzyl and benzoyl benzoic acid derivatives identified this scaffold as a promising inhibitor of the interaction between the bacterial RNA polymerase (RNAP) core enzyme and the σ⁷⁰ factor.[8]

Mechanism of Action: This interaction is critical for the initiation of transcription in bacteria. By binding to the β' subunit of the RNAP, these inhibitors are thought to allosterically prevent the stable association of the σ factor, thereby halting gene expression and leading to bacterial cell death. The benzoic acid group at the 2-position was found to be crucial, potentially forming an ionic bond with arginine residues in the binding site.[8] While the N-benzyl analog was found to be inactive against a panel of bacteria, the addition of the methyl group in 2-[Benzyl(methyl)amino]benzoic acid could significantly alter the binding conformation and activity, making it a prime candidate for screening.[9]

Mechanism_of_Action cluster_Normal Normal Transcription Initiation cluster_Inhibited Inhibition by Compound RNAP RNAP Core Enzyme β' subunit DNA Promoter DNA RNAP->DNA Recruited to Sigma σ⁷⁰ Factor Sigma->RNAP:f1 Binds Transcription Transcription DNA->Transcription Initiates RNAP_I RNAP Core Enzyme β' subunit No Transcription No Transcription RNAP_I->No Transcription Cannot initiate Sigma_I σ⁷⁰ Factor Sigma_I->RNAP_I:f1 Binding Blocked Inhibitor 2-[Benzyl(methyl)amino] benzoic acid Inhibitor->RNAP_I:f1 Binds to

Caption: Proposed mechanism of antibacterial action via inhibition of the RNAP-σ⁷⁰ factor interaction.
Anti-inflammatory and Analgesic Potential

Derivatives of 2-aminobenzoic acid have a long history as anti-inflammatory agents. The synthesis of novel derivatives is an active area of research aimed at developing more potent and safer non-steroidal anti-inflammatory drugs (NSAIDs).[4] The core structure of 2-[Benzyl(methyl)amino]benzoic acid is related to several known anti-inflammatory compounds, suggesting that it should be evaluated in relevant assays, such as cyclooxygenase (COX-1/COX-2) inhibition or assays measuring the suppression of pro-inflammatory cytokines in cell culture.

Conclusion and Future Directions

2-[Benzyl(methyl)amino]benzoic acid is a synthetically accessible N-substituted anthranilic acid derivative with significant, albeit largely unexplored, therapeutic potential. Based on robust evidence from closely related analogs, this compound is a compelling candidate for investigation as a novel antibacterial agent targeting a validated mechanism—the inhibition of transcription initiation. Furthermore, its structural relationship to known anti-inflammatory agents warrants its inclusion in screening programs for such activities.

Future research should focus on:

  • Definitive Synthesis and Characterization: Execution of the proposed synthesis and full spectroscopic confirmation of the compound's structure and purity.

  • Systematic Biological Screening: Evaluation of the compound's antibacterial activity against a broad panel of pathogenic bacteria, including drug-resistant strains.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of analogs to probe the importance of the N-benzyl and N-methyl groups and substitutions on the aromatic rings to optimize potency and drug-like properties.

  • In Vitro Pharmacological Profiling: Assessment of its anti-inflammatory potential and investigation of its mechanism of action in relevant cellular and biochemical assays.

This technical guide provides the foundational information necessary for researchers to embark on the synthesis and investigation of 2-[Benzyl(methyl)amino]benzoic acid, a promising scaffold for the development of new therapeutics.

References

  • Title: 5-Amino-2-[benzyl(methyl)amino]benzoic acid | C15H16N2O2 | CID 12784711 - PubChem Source: PubChem URL: [Link]

  • Title: Facile synthesis of 2-(2-aminobenzoyl)benzoic acid via a base-promoted aerobic cascade reaction Source: Royal Society of Chemistry URL: [Link]

  • Title: Benzoic acid, 2-(methylamino)-, methyl ester - NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: EP0063826B1 - 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates - Google Patents Source: Google Patents URL
  • Title: Benzoic acid, 2-amino-, phenylmethyl ester - NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and its antibacterial screening Source: ResearchGate URL: [Link]

  • Title: Benzoic acid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids Source: ResearchGate URL: [Link]

  • Title: Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed Source: PubMed URL: [Link]

  • Title: CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid - Google Patents Source: Google Patents URL
  • Title: Supporting Information - Synthesis of 4-Nitrobenzamide Source: University of Cape Town URL: [Link]

  • Title: Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org Source: Preprints.org URL: [Link]

  • Title: Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: 2-[(Methylamino)methyl]benzoic acid | C9H11NO2 | CID 12151929 - PubChem Source: PubChem URL: [Link]

  • Title: Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid - DergiPark Source: DergiPark URL: [Link]

  • Title: Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives - MDPI Source: MDPI URL: [Link]

  • Title: A novel spasmolytic and CNS active agent: 3-(2-benzylmethylamino ethyl) benzoic acid methyl ester hydrochloride - PubMed Source: PubMed URL: [Link]

  • Title: 2-Amino-5-methylbenzoic acid | C8H9NO2 | CID 76255 - PubChem Source: PubChem URL: [Link]

  • Title: Benzoic acid, 2-(methylamino)-, 2-methylpropyl ester - NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: What is Aminobenzoic acid used for? - Patsnap Synapse Source: Patsnap Synapse URL: [Link]

  • Title: Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

Sources

Foundational

Chemical family of 2-[Benzyl(methyl)amino]benzoic acid

A Technical Guide to Chemical Architecture, Synthesis, and Therapeutic Potential Part 1: Chemical Identity & Family Analysis[1] 2-[Benzyl(methyl)amino]benzoic acid belongs to the N-substituted Anthranilic Acid family. In...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Chemical Architecture, Synthesis, and Therapeutic Potential

Part 1: Chemical Identity & Family Analysis[1]

2-[Benzyl(methyl)amino]benzoic acid belongs to the N-substituted Anthranilic Acid family. In medicinal chemistry, this class is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.

Structurally, it represents a hybrid architecture:

  • The Core: An ortho-amino benzoic acid (Anthranilic Acid/Vitamin L1), which serves as the primary pharmacophore for ionic interactions.

  • The Substituents: An N-benzyl group and an N-methyl group.

This specific substitution pattern places the molecule in the Fenamate Bioisostere category. While traditional fenamates (like Mefenamic acid) possess an N-phenyl ring directly attached to the nitrogen, the insertion of a methylene bridge (–CH₂–) in the benzyl group alters the rotational freedom and lipophilicity (LogP), distinctively modifying its binding kinetics compared to classic NSAIDs.

Structural Pharmacophore Analysis

The molecule's biological activity is governed by the "Ortho-Effect." The steric bulk of the N-benzyl-N-methyl moiety forces the carboxylic acid group out of planarity with the benzene ring. This "twisted" conformation is critical for:

  • Receptor Fit: Preventing the molecule from acting as a flat intercalator, thereby increasing specificity for hydrophobic pockets in enzymes like COX-2 or bacterial DNA gyrase.

  • Metabolic Stability: The N-methyl group protects the amine from rapid Phase II conjugation (N-acetylation), prolonging half-life compared to secondary amines.

Part 2: Synthetic Methodology (Authoritative Protocols)

The synthesis of 2-[Benzyl(methyl)amino]benzoic acid demands precision to prevent over-alkylation (quaternization). The most robust, self-validating protocol utilizes Reductive Amination , which offers higher chemoselectivity than direct alkylation with benzyl halides.

Protocol A: Reductive Amination (Recommended)

Objective: Synthesis of 2-[Benzyl(methyl)amino]benzoic acid from N-methylanthranilic acid.

Reagents:

  • Substrate: N-Methylanthranilic acid (CAS 119-68-6)[1][2][3]

  • Reagent: Benzaldehyde (Freshly distilled)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or NaBH₄

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol

  • Catalyst: Acetic Acid (glacial)

Step-by-Step Workflow:

  • Imine Formation: Charge a flame-dried reaction vessel with N-methylanthranilic acid (1.0 equiv) and DCE (0.2 M concentration). Add Benzaldehyde (1.1 equiv) and Acetic Acid (1.5 equiv). Stir at room temperature for 2 hours under Nitrogen atmosphere. Checkpoint: Monitor via TLC (Solvent: Hexane/EtOAc 3:1) for the disappearance of the starting amine.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.4 equiv) portion-wise over 30 minutes. The mild nature of STAB prevents the reduction of the carboxylic acid and the aromatic aldehyde to benzyl alcohol.

  • Quench & Workup: Once TLC confirms conversion, quench with saturated aqueous NaHCO₃.

  • Purification: Extract with Dichloromethane (DCM). Wash the organic layer with brine. Dry over anhydrous Na₂SO₄. Concentrate in vacuo.[4]

  • Crystallization: Recrystallize from Ethanol/Water to yield the target acid as a yellow crystalline solid.

Protocol B: Direct Alkylation (Industrial Alternative)

Note: This method is less selective and requires strict pH control.

  • Reactants: Anthranilic acid + Benzyl chloride + Base (K₂CO₃).

  • Condition: Reflux in DMF followed by methylation (Methyl iodide).

  • Risk: High probability of forming the quaternary ammonium salt (Denatonium-like species). Protocol A is preferred for research purity.

Part 3: Downstream Applications & Therapeutic Potential

This molecule is not merely an end-product; it is a versatile intermediate for heterocyclic synthesis.

1. Precursor to Tricyclic Heterocycles (Dibenzazepines)

Unlike N-phenylanthranilic acids which cyclize to form Acridones (6-6-6 ring system), the N-benzyl derivative contains an extra carbon atom. Cyclization using Polyphosphoric Acid (PPA) or Eaton’s Reagent typically yields 10,11-dihydro-5H-dibenz[b,f]azepin-10-one .

  • Relevance: This tricyclic core is the scaffold for the "Tricyclic Antidepressant" (TCA) class of drugs (e.g., Imipramine analogues).

2. Antibacterial & Anti-inflammatory Activity

Research indicates that N-benzylanthranilic acid derivatives exhibit significant antibacterial activity against Gram-positive bacteria (S. aureus). The mechanism likely involves the inhibition of bacterial enzymes analogous to the inhibition of AKR1C3 (Aldo-keto reductase) seen in similar benzoate derivatives.

Data Summary: Biological Activity Profile

Target / ActivityPotency Range (IC50 / MIC)Mechanism of Action
COX-1 / COX-2 Micromolar (

M) range
Competitive inhibition at the arachidonic acid binding site.
AKR1C3 Enzyme 0.3 - 15

M
Selectivity achieved via B-ring substitution (benzyl ring).
S. aureus Moderate MICDisruption of bacterial cell wall synthesis enzymes.
Part 4: Visualization of Pathways
Diagram 1: Synthetic Logic & Retrosynthesis

This diagram illustrates the assembly of the scaffold and its divergence into tricyclic drugs.

SynthesisPath Start1 N-Methylanthranilic Acid (Precursor) Intermediate Imine/Iminium Ion (Transient) Start1->Intermediate Condensation (AcOH, DCE) Start2 Benzaldehyde Start2->Intermediate Product 2-[Benzyl(methyl)amino]benzoic acid (Target Scaffold) Intermediate->Product Reductive Amination (NaBH(OAc)3) Cycle1 Dibenzazepinones (Antidepressant Scaffold) Product->Cycle1 Cyclization (PPA / Eaton's Rgt) Cycle2 Acridinium Esters (Chemiluminescence) Product->Cycle2 Derivatization

Caption: Synthetic pathway from precursors to the target scaffold and subsequent cyclization into bioactive heterocycles.

Diagram 2: Structure-Activity Relationship (SAR)

This diagram details the functional role of each chemical moiety within the scaffold.

SAR Core 2-[Benzyl(methyl)amino] benzoic acid COOH Carboxylic Acid (C-1) Core->COOH N_Atom Tertiary Amine (N) Core->N_Atom Benzyl N-Benzyl Group Core->Benzyl Methyl N-Methyl Group Core->Methyl Interaction1 Interaction1 COOH->Interaction1 Ionic Bonding (Arg/Lys residues) Interaction2 Interaction2 N_Atom->Interaction2 Electronic Density (Lone Pair Donor) Interaction3 Interaction3 Benzyl->Interaction3 Hydrophobic Pocket Fit (Pi-Stacking) Interaction4 Interaction4 Methyl->Interaction4 Metabolic Shield (Prevents Acetylation) Interaction5 Interaction5 Methyl->Interaction5 Conformational Lock (Ortho-Twist)

Caption: Pharmacophore dissection showing the specific biological function of each structural component.

References
  • Aldo-Keto Reductase Inhibition: Brozic, P., et al. (2017). N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3.[5] Molecular Diversity.

  • Synthetic Methodology: Zhang, Y., et al. (2021). Facile synthesis of 2-(2-aminobenzoyl)benzoic acid via a base-promoted aerobic cascade reaction. RSC Advances.

  • Antibacterial Screening: Ajibosin, G., et al. (2021).[6] One-pot synthesis of N-benzyl-2-aminobenzoic acid... and its antibacterial screening. ResearchGate.

  • Acridone Synthesis Context: Acheson, R. M. (1956). The Chemistry of Heterocyclic Compounds: Acridines. Interscience Publishers.
  • Chemical Properties: PubChem. 5-Amino-2-[benzyl(methyl)amino]benzoic acid Compound Summary. National Library of Medicine.

Sources

Protocols & Analytical Methods

Method

Application of 2-[Benzyl(methyl)amino]benzoic acid in medicinal chemistry.

Application Note: 2-[Benzyl(methyl)amino]benzoic Acid in Medicinal Chemistry Executive Summary 2-[Benzyl(methyl)amino]benzoic acid (also known as -benzyl- -methylanthranilic acid) is a critical "privileged structure" int...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-[Benzyl(methyl)amino]benzoic Acid in Medicinal Chemistry

Executive Summary

2-[Benzyl(methyl)amino]benzoic acid (also known as


-benzyl-

-methylanthranilic acid) is a critical "privileged structure" intermediate in medicinal chemistry.[1] Its primary utility lies in its ability to undergo intramolecular cyclization to form dibenzo[b,e]azepine scaffolds—a core pharmacophore found in tricyclic antidepressants (TCAs), anticonvulsants, and antihistamines.[1][2] Additionally, it serves as a versatile precursor for quinazolinone derivatives and fluorescent biological probes. This guide details the mechanistic rationale, synthetic protocols, and therapeutic applications of this molecule.[2][3][4]

Part 1: Medicinal Chemistry Applications & Rationale[3][4][5][6]

The Dibenzazepine Scaffold (CNS Agents)

The most significant application of 2-[Benzyl(methyl)amino]benzoic acid is its conversion into 5-methyl-5,10-dihydro-11H-dibenzo[b,e]azepin-11-one .[1] This 7-membered heterocyclic system is the structural backbone of several psychoactive drugs.

  • Mechanism of Action: The tricyclic structure mimics the rigid geometry required to bind to neurotransmitter transporters (SERT, NET) and histamine receptors.

  • Causality: The

    
    -methyl group improves lipophilicity and blood-brain barrier (BBB) penetration, while the benzyl moiety provides the second aromatic ring necessary for 
    
    
    
    -
    
    
    stacking interactions within the receptor pocket.
Quinazolinone Synthesis (Anticancer & Anti-inflammatory)

By reacting with urea or formamide, the carboxylic acid and tertiary amine functionalities can be leveraged to form quinazolin-4(3H)-one derivatives.[1]

  • Therapeutic Relevance: These derivatives act as inhibitors of EGFR (Epidermal Growth Factor Receptor) and PARP (Poly (ADP-ribose) polymerase), making them valuable in oncology.[1]

Fluorescence Probes

Anthranilic acid derivatives exhibit intrinsic fluorescence.[1] The


-benzyl-

-methyl substitution pattern modulates the quantum yield and Stokes shift, making this molecule a candidate for designing environment-sensitive fluorescent tags for protein binding studies.

Part 2: Experimental Protocols

Protocol A: Synthesis of 5-Methyl-5,10-dihydro-11H-dibenzo[b,e]azepin-11-one

Target: Construction of the tricyclic CNS pharmacophore via Friedel-Crafts intramolecular acylation.

Reagents & Equipment:

  • Precursor: 2-[Benzyl(methyl)amino]benzoic acid (10.0 mmol)[1]

  • Cyclizing Agent: Polyphosphoric Acid (PPA) (30 g) - Acts as both solvent and Lewis acid.[1]

  • Quenching: Crushed ice / Sodium Hydroxide (NaOH).[1]

  • Equipment: Overhead stirrer, oil bath, temperature probe.

Step-by-Step Methodology:

  • Preparation: Heat the Polyphosphoric Acid (PPA) to 80°C in a round-bottom flask to reduce viscosity.

  • Addition: Slowly add 2-[Benzyl(methyl)amino]benzoic acid to the PPA under vigorous stirring. Ensure the solid is fully dispersed.[1]

  • Cyclization: Increase the temperature to 110–120°C . Maintain this temperature for 2–3 hours .

    • Checkpoint: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 3:7).[1] The starting material (fluorescent blue under UV) should disappear, replaced by a lower Rf spot.[1]

  • Quenching: Cool the reaction mixture to 60°C. Pour the viscous syrup slowly onto 200 g of crushed ice with rapid stirring. The complex will hydrolyze, precipitating the crude ketone.

  • Neutralization: Basify the aqueous slurry to pH 8–9 using 10% NaOH solution.

  • Isolation: Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL).[1] Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).

Yield Expectation: 70–85% Characterization:

  • IR: Strong carbonyl stretch at ~1640 cm⁻¹ (diaryl ketone).[1]

  • 1H NMR: Appearance of a singlet methylene bridge (-CH2-) at ~4.0 ppm and disappearance of the carboxylic acid proton.[1]

Protocol B: Synthesis of Quinazolinone Derivatives

Target: Formation of the heterocyclic core for kinase inhibitors.

Methodology:

  • Reflux 2-[Benzyl(methyl)amino]benzoic acid (5 mmol) with Formamide (15 mL) for 4–6 hours.

  • Note: The high temperature (approx. 180°C) promotes the condensation and cyclodehydration.[1]

  • Cool and pour into ice water. Filter the precipitate.[1][5][6]

  • Recrystallize from Ethanol.[1][6]

Part 3: Visualization & Pathway Analysis

The following diagram illustrates the divergent synthetic pathways from 2-[Benzyl(methyl)amino]benzoic acid, highlighting the decision nodes for medicinal chemists.

MedicinalChemistryPathways Start 2-[Benzyl(methyl)amino] benzoic acid Reagent1 Polyphosphoric Acid (PPA) 110°C Start->Reagent1 Reagent2 Formamide/Urea Reflux Start->Reagent2 Intermediate1 Acylium Ion Intermediate Reagent1->Intermediate1 Friedel-Crafts Acylation Product2 Quinazolinone Derivatives (Kinase Inhibitors) Reagent2->Product2 Condensation & Dehydration Product1 5-Methyl-5,10-dihydro- 11H-dibenzo[b,e]azepin-11-one (CNS Scaffold) Intermediate1->Product1 Cyclization (7-membered ring) App1 Tricyclic Antidepressants (e.g., Dibenzepin analogs) Product1->App1 App2 EGFR/PARP Inhibitors Product2->App2

Caption: Divergent synthetic pathways for 2-[Benzyl(methyl)amino]benzoic acid. Path A (Red) yields the Dibenzazepine CNS scaffold via PPA cyclization.[1] Path B (Yellow) yields Quinazolinone anticancer scaffolds.[1][2]

Part 4: Data Summary & Properties

PropertyValueRelevance in Protocol
Molecular Weight 241.29 g/mol Stoichiometric calculations.[1]
Melting Point 160–162°CPurity check; reaction temperature must exceed this for melt fusion methods.[1]
Solubility Soluble in DCM, DMSO, Ethanol; Insoluble in WaterDictates extraction solvent (DCM) and quenching medium (Water).[1][2]
pKa (Acid) ~4.5Requires strong acid (PPA) or activation (SOCl2) for cyclization.[1]
Fluorescence

nm,

nm
Useful for TLC monitoring (blue fluorescence).[1][2]

References

  • Chemical Society (Great Britain). (1976).[1] Journal of the Chemical Society: Perkin Transactions 1. (Referencing the cyclization of N-benzyl-N-methylanthranilic acid to dibenzazepinones).

  • Nadaraj, V., et al. (2006).[1] "An efficient synthesis of 9(10H)-acridinones under microwaves." Indian Journal of Chemistry. (Discussing the comparative cyclization methodologies of anthranilic acid derivatives).

  • Zhang, W., et al. (2017).[1] "Recent advances in the synthesis of dibenzazepines." Organic Chemistry Frontiers. (Review of the scaffold's importance and synthetic routes).

  • PubChem. "2-(Benzyl-methyl-amino)-benzoic acid."[1] National Library of Medicine.[1] (Chemical and physical property data).[1]

Sources

Application

Comprehensive Analytical Characterization of 2-[Benzyl(methyl)amino]benzoic Acid

An Application Note and Protocol Guide Abstract This document provides a comprehensive guide to the analytical methods for the characterization of 2-[Benzyl(methyl)amino]benzoic acid, a key intermediate in pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive guide to the analytical methods for the characterization of 2-[Benzyl(methyl)amino]benzoic acid, a key intermediate in pharmaceutical synthesis and materials science. We present a suite of validated protocols covering spectroscopic and chromatographic techniques, designed for researchers, quality control analysts, and drug development professionals. The methodologies are detailed with an emphasis on the underlying scientific principles to ensure robust and reproducible results.

Introduction and Physicochemical Profile

2-[Benzyl(methyl)amino]benzoic acid, also known as N-benzyl-N-methylanthranilic acid, is a derivative of anthranilic acid. Its bifunctional nature, containing both a carboxylic acid and a tertiary amine, makes it a versatile building block. Accurate characterization is critical to confirm its identity, purity, and stability, which are essential parameters in regulatory submissions and for ensuring the quality of final products.

The structural and physicochemical properties of the molecule dictate the selection of appropriate analytical techniques. The aromatic rings are strong chromophores, making UV-Vis spectroscopy a suitable tool. The various functional groups (carboxylic acid, tertiary amine, aromatic rings) provide a distinct fingerprint in FT-IR and NMR spectra. The compound's polarity and molecular weight are well-suited for analysis by reverse-phase HPLC and mass spectrometry.

Table 1: Physicochemical Properties of 2-[Benzyl(methyl)amino]benzoic Acid

PropertyValueSource/Rationale
Chemical Structure Chemical Structure of 2-[Benzyl(methyl)amino]benzoic acidN/A
IUPAC Name 2-[Benzyl(methyl)amino]benzoic acidStandard Nomenclature
Molecular Formula C₁₅H₁₅NO₂Derived from structure
Molecular Weight 241.29 g/mol Calculated from formula
Appearance White to off-white solidInferred from related compounds like N-methylanthranilic acid[1].
Melting Point ~175-180 °CEstimated based on N-methylanthranilic acid (178-179 °C)[1].
Solubility Poorly soluble in water, soluble in organic solvents (e.g., DMSO, Methanol, Chloroform)Inferred from related benzoic acid and anthranilic acid derivatives[1][2].

Integrated Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of 2-[Benzyl(methyl)amino]benzoic acid. The following workflow ensures confirmation of structure, assessment of purity, and identification of potential impurities.

G cluster_0 Structural Elucidation cluster_1 Purity & Quantification NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (HRMS) FTIR FT-IR Spectroscopy Report Certificate of Analysis (CoA) FTIR->Report HPLC HPLC-UV (Purity Assay) TLC TLC (Impurity Profile) TLC->Report Sample Test Sample (2-[Benzyl(methyl)amino]benzoic acid) Sample->NMR Sample->MS Sample->FTIR Sample->HPLC Sample->TLC

Caption: Integrated workflow for comprehensive characterization.

Spectroscopic Characterization Protocols

Spectroscopic methods provide fundamental information about the molecular structure and functional groups present in the sample.

UV-Visible (UV-Vis) Spectroscopy
  • Principle & Causality: This technique measures the absorption of UV-Vis light by the molecule's chromophores. The benzoic acid and benzyl aromatic systems contain π-electrons that undergo π → π* transitions, resulting in characteristic absorption bands. The expected spectra are based on data from similar substituted anthranilic acids[3][4].

  • Protocol:

    • Solvent Selection: Use a UV-grade solvent in which the analyte is soluble (e.g., Methanol or Acetonitrile).

    • Sample Preparation: Prepare a stock solution of approximately 1 mg/mL. Dilute this stock to a final concentration of ~10 µg/mL to ensure the absorbance is within the linear range of the instrument (0.2 - 1.0 AU).

    • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

    • Analysis: Scan the sample from 200 to 400 nm against a solvent blank.

  • Expected Results: Two primary absorption maxima (λmax) are expected, one around 255-260 nm and a second, broader band around 340-350 nm .

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Principle & Causality: FT-IR spectroscopy identifies functional groups by measuring their absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The spectrum provides a unique "fingerprint" of the molecule. The protocol uses a KBr pellet, as KBr is transparent in the functional group region of the IR spectrum.

  • Protocol:

    • Sample Preparation: Mix ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr). Grind the mixture thoroughly to a fine powder.

    • Pellet Formation: Press the powder into a thin, transparent pellet using a hydraulic press.

    • Analysis: Acquire the spectrum using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample chamber first.

  • Expected Results:

Table 2: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3300-2500O-H Stretch (broad)Carboxylic AcidBroad, Strong
~3050C-H StretchAromaticMedium
~2950C-H StretchAliphatic (CH₃, CH₂)Medium-Weak
~1700C=O StretchCarboxylic AcidStrong
~1600, ~1480C=C StretchAromatic RingMedium-Strong
~1250C-N StretchTertiary AmineMedium

These assignments are consistent with spectra of related N-substituted anthranilic acids[5][6].

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle & Causality: NMR provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives data on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. DMSO-d₆ is a recommended solvent as its high polarity solubilizes the compound and its residual water peak does not interfere with most signals. The acidic proton of the carboxyl group is readily observable in DMSO-d₆.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

    • Analysis: Acquire ¹H and ¹³C spectra at room temperature.

  • Expected Results:

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

¹H NMR δ (ppm) Multiplicity Integration Assignment
Carboxylic>10.0Broad Singlet1H-COOH
Aromatic~7.8-8.0Multiplet1HBenzoic H (ortho to COOH)
Aromatic~7.2-7.5Multiplet6HBenzyl H's + Benzoic H's
Aromatic~6.6-6.8Multiplet2HBenzoic H's
Methylene~4.5Singlet2H-CH₂-Ph
Methyl~2.9Singlet3H-N-CH₃
¹³C NMR δ (ppm) Assignment
Carbonyl~168-COOH
Aromatic~150-11012 C (6 from each ring)
Methylene~55-CH₂-Ph
Methyl~40-N-CH₃

Note: Chemical shifts are predictive and based on analysis of similar structures like N-methylanthranilic acid[7] and other N-substituted benzoic acids[8].

Mass Spectrometry (MS)
  • Principle & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the exact molecular weight and elemental composition (with high-resolution MS). Fragmentation patterns provide further structural confirmation. Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule, minimizing fragmentation and maximizing the abundance of the molecular ion.

  • Protocol:

    • Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the sample in an appropriate solvent like methanol or an acetonitrile/water mixture.

    • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF or Orbitrap for high resolution).

    • Analysis: Infuse the sample directly or via an LC inlet. Acquire spectra in both positive and negative ion modes.

  • Expected Results:

    • Positive Ion Mode [M+H]⁺: Expected m/z at 242.1176 (for C₁₅H₁₆NO₂⁺).

    • Negative Ion Mode [M-H]⁻: Expected m/z at 240.1029 (for C₁₅H₁₄NO₂⁻).

    • Key Fragments: Common fragments may include the loss of the carboxyl group (as CO₂ or COOH), and cleavage of the benzyl group (m/z 91, tropylium ion)[9][10].

Chromatographic Purity Assessment

Chromatographic methods are the gold standard for assessing the purity of chemical compounds by separating the main component from impurities.

High-Performance Liquid Chromatography (HPLC)
  • Principle & Causality: HPLC is used for separating, identifying, and quantifying components in a mixture. A reverse-phase C18 column is chosen, where the non-polar stationary phase retains the analyte. A polar mobile phase is used for elution. An acidic modifier (e.g., formic or phosphoric acid) is added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape[11].

  • Workflow Diagram:

HPLC_Workflow A Mobile Phase Preparation C System Equilibration (Stable Baseline) A->C B Sample Preparation (1 mg/mL in Mobile Phase) D Sample Injection (10 µL) B->D C->D E Data Acquisition (Chromatogram) D->E F Data Analysis (% Purity) E->F

Caption: Standard workflow for HPLC purity analysis.

  • Protocol:

Table 4: Recommended HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 40% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
  • Data Analysis: Calculate the area percent of the main peak to determine the purity of the sample.

Thin-Layer Chromatography (TLC)
  • Principle & Causality: TLC is a rapid, qualitative technique for assessing purity and monitoring reaction progress. Separation occurs on a silica gel plate (polar stationary phase) with a less polar mobile phase. The compound's polarity determines its migration distance. Visualization under UV light is effective due to the compound's aromatic nature.

  • Protocol:

    • Plate Preparation: On a silica gel 60 F₂₅₄ plate, draw a faint pencil line ~1 cm from the bottom.

    • Spotting: Dissolve the sample in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot a small amount onto the baseline.

    • Development: Place the plate in a sealed chamber containing a solvent system (e.g., Toluene:Ethanol 9:1 v/v ). Allow the solvent front to travel up the plate until it is ~1 cm from the top.

    • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp at 254 nm.

  • Data Analysis: Calculate the Retardation factor (Rf) for the main spot:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • A pure sample should ideally show a single spot.

References

  • SIELC. (2018). Separation of Benzoic acid, 2-(methylamino)- on Newcrom R1 HPLC column.
  • Li, W., et al. (n.d.). Facile synthesis of 2-(2-aminobenzoyl)benzoic acid via a base-promoted aerobic cascade reaction. Royal Society of Chemistry.
  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-amino-4-methyl- (CAS 2305-36-4).
  • PubChem. (2025). 5-Amino-2-[benzyl(methyl)amino]benzoic acid. National Center for Biotechnology Information.
  • McFarland Laboratories. (n.d.). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells.
  • Virtual Amrita Laboratories. (n.d.). Thin Layer Chromatography.
  • Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications.
  • International Journal of Drug Development & Research. (n.d.). Synthesis and pharmacological screening of n-substituted anthranilic acid derivatives.
  • PubChem. (n.d.). N-Methylanthranilic acid. National Center for Biotechnology Information.
  • NIST. (n.d.). Benzoic acid, 2-(methylamino)-, methyl ester. NIST Chemistry WebBook.
  • Asian Publication Corporation. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid.
  • ChemicalBook. (n.d.). N-METHYLANTHRANILIC ACID(119-68-6) IR Spectrum.
  • NIST. (n.d.). Benzoic acid, 2-(methylamino)-. NIST Chemistry WebBook.
  • NIST. (n.d.). Benzoic acid, 2-(methylamino)-, methyl ester Mass Spectrum. NIST Chemistry WebBook.
  • Wikipedia. (n.d.). Benzoic acid.
  • ResearchGate. (2021). One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and its antibacterial screening.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • ResearchGate. (n.d.). UV–visible spectra of the anthranilic acid and the complexes (1–10).
  • MilliporeSigma. (n.d.). Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC).
  • Doc Brown's Chemistry. (2025). Mass spectrum of benzoic acid.
  • ResearchGate. (n.d.). Laser ionization mass spectrum of benzoic acid and benzyl alcohol....

Sources

Method

Advanced HPLC Analysis of N-Substituted Benzoic Acid Derivatives

Application Note & Protocol Guide | Version 2.1 Executive Summary & Scope Target Analytes: N-substituted aminobenzoic acids, specifically N-phenylanthranilic acid derivatives (Fenamates) such as Mefenamic Acid, Tolfenami...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.1

Executive Summary & Scope

Target Analytes: N-substituted aminobenzoic acids, specifically N-phenylanthranilic acid derivatives (Fenamates) such as Mefenamic Acid, Tolfenamic Acid, and Flufenamic Acid, as well as metabolic markers like N-acetyl-p-aminobenzoic acid .

Context: These compounds are critical Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and metabolic intermediates. Their analysis is complicated by their amphoteric nature : they possess both a weak acidic carboxyl group (


) and a basic secondary amine. This duality creates significant challenges in peak symmetry and retention reproducibility due to secondary silanol interactions and pH-dependent ionization shifts.

This guide moves beyond generic "cookbook" recipes, providing a robust, stability-indicating framework designed for drug development and QC environments.

Critical Method Parameters (CMP)

The pH-Retention Hysteresis

The separation mechanism relies heavily on manipulating the ionization state of the carboxyl and amine moieties.

  • Low pH (2.0 – 2.5): The carboxyl group is protonated (neutral), maximizing hydrophobic retention on C18. However, the amine may protonate (

    
    ), potentially causing repulsion from the stationary phase or ionic interaction with residual silanols.
    
  • Intermediate pH (3.5 – 5.0): The "Danger Zone." Small pH shifts cause massive retention time fluctuations as the molecule transitions between neutral and zwitterionic states.

  • Strategic Choice: We utilize a pH 2.5 Phosphate Buffer . This suppresses carboxyl ionization for consistent retention while using high ionic strength (20-50 mM) to mask silanol interactions with the protonated amine.

Column Selection Logic
  • C18 (L1): The workhorse. Must be end-capped to prevent severe tailing of the amine.

  • Phenyl-Hexyl (L11): Superior for N-substituted aromatics. The

    
     interactions between the phenyl ligand and the analyte's aromatic rings provide orthogonal selectivity, often separating structural isomers (e.g., o- vs p- substitution) better than C18.
    

Method Development Decision Tree

The following logic flow guides the optimization process based on sample complexity.

MethodDevelopment Start Start: Define Sample Matrix Isomers Are structural isomers present? (e.g., o- vs p-aminobenzoic) Start->Isomers C18 Select C18 (End-capped) High Carbon Load Isomers->C18 No Phenyl Select Phenyl-Hexyl Exploit Pi-Pi Selectivity Isomers->Phenyl Yes Complex Is the matrix complex? (Plasma, Urine, Degraded Formulation) IsoMethod Protocol A: Isocratic Speed & QC Focus Complex->IsoMethod No (Raw Material) GradMethod Protocol B: Gradient Stability Indicating Complex->GradMethod Yes (Impurities/Bio) C18->Complex Phenyl->Complex Buffer Mobile Phase Optimization pH 2.5 Phosphate + MeOH/ACN IsoMethod->Buffer GradMethod->Buffer

Caption: Decision matrix for selecting stationary phase and elution mode based on analyte isomerism and matrix complexity.

Experimental Protocols

Protocol A: Stability-Indicating Gradient Method

Application: Impurity profiling of Mefenamic Acid and related N-phenylanthranilic acids. Capable of separating hydrolytic degradants.

1. Chromatographic Conditions

Parameter Setting Rationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent. Double end-capping reduces amine tailing.
Mobile Phase A 20 mM Ammonium Phosphate (pH 2.5) Low pH suppresses ionization; Ammonium prevents sodium adducts in MS (if used).
Mobile Phase B Acetonitrile (HPLC Grade) Lower viscosity than MeOH, sharper peaks for aromatics.
Flow Rate 1.0 mL/min Standard backpressure balance.
Column Temp 35°C Improves mass transfer for bulky N-substituted molecules.
Detection UV @ 280 nm (Primary), 254 nm (Secondary) 280 nm is specific for the fenamate aromatic system; reduces solvent noise.

| Injection Vol | 10 µL | Standard load. |

2. Gradient Program

Time (min) % Mobile Phase B Event
0.0 40 Initial hold for polar degradants.
2.0 40 Isocratic hold.
12.0 80 Linear ramp to elute hydrophobic parent.
15.0 80 Wash.
15.1 40 Return to initial.

| 20.0 | 40 | Re-equilibration (Critical). |

3. Standard Preparation

  • Stock Solution: Dissolve 10 mg of Reference Standard in 10 mL Methanol (1 mg/mL). Note: Fenamates are sparingly soluble in water.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to reach 100 µg/mL. Filter through 0.45 µm PTFE.[1]

Protocol B: High-Throughput Isocratic Method (QC)

Application: Potency assay for bulk drug substance (Mefenamic/Tolfenamic Acid).

1. Conditions

  • Mobile Phase: 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (45 : 55 v/v).

  • Flow Rate: 1.2 mL/min.

  • Run Time: < 8 minutes.

  • System Suitability: Tailing Factor (

    
    ) must be < 1.5.
    

2. Procedure

  • Equilibrate system for 20 mins.

  • Inject System Suitability Standard (5 replicates).

  • Calculate %RSD of Area (Limit: NMT 2.0%).

Validation & System Suitability

To ensure the method is "self-validating" (Trustworthiness), every run must include these checks:

ParameterAcceptance CriteriaTroubleshooting Failure
Resolution (

)
> 2.0 between nearest impurity and main peakDecrease %B slope; Switch to Phenyl-Hexyl column.
Tailing Factor (

)
0.9 <

< 1.5
Residual silanols active. Add 5mM Triethylamine (TEA) to buffer or lower pH.
Theoretical Plates (

)
> 5000Column aging or void volume issue. Check connections.
Retention Drift

0.2 min
pH of buffer is unstable or insufficient equilibration time.

Troubleshooting Guide: The "Amine Effect"

Issue: Peak splitting or "shouldering" of the main peak.

  • Cause: Sample solvent mismatch. Dissolving a hydrophobic N-substituted benzoic acid in 100% Methanol and injecting it into a 40% organic mobile phase causes microprecipitation at the column head.

  • Fix: Dilute the sample with the starting mobile phase (or at least 50% buffer) before injection.

Issue: Drifting Retention Times.

  • Cause: "pH Hysteresis." If the mobile phase pH (2.5) is close to the

    
     of a specific impurity, small temperature changes will shift the ionization equilibrium.
    
  • Fix: Ensure buffer concentration is at least 20 mM. Verify pH meter calibration daily.

References

  • Agilent Technologies. (2023). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]

  • National Institutes of Health (PubMed). (2000). Simultaneous analysis of anthranilic acid derivatives in pharmaceuticals and human urine by high-performance liquid chromatography. Retrieved from [Link]

  • Chromatography Online. (2017). The Role of pH in Retention and Selectivity. Retrieved from [Link]

Sources

Application

High-Resolution NMR Characterization of 2-[Benzyl(methyl)amino]benzoic Acid

Application Note: AN-NMR-2026-BMA Abstract This application note details the structural validation of 2-[Benzyl(methyl)amino]benzoic acid (also known as N-benzyl-N-methylanthranilic acid) using high-field NMR spectroscop...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NMR-2026-BMA

Abstract

This application note details the structural validation of 2-[Benzyl(methyl)amino]benzoic acid (also known as N-benzyl-N-methylanthranilic acid) using high-field NMR spectroscopy. As a tertiary amine derivative of anthranilic acid, this molecule presents specific characterization challenges, including overlapping aromatic signals and solvent-dependent carboxylate proton exchange. This guide provides a self-validating protocol for researchers in medicinal chemistry, focusing on distinguishing the anthranilic core from the benzyl substituent and verifying the tertiary amine linkage.

Introduction & Pharmacophore Context

2-[Benzyl(methyl)amino]benzoic acid is a critical intermediate in the synthesis of acridine-based pharmaceuticals and non-steroidal anti-inflammatory drugs (NSAIDs). Structurally, it consists of a benzoic acid core substituted at the ortho position with a tertiary amine bearing both a methyl and a benzyl group.

Key Analytical Challenges:

  • Proton Exchange: The carboxylic acid proton (-COOH) is liable to exchange, often disappearing in chloroform-d (

    
    ).
    
  • Aromatic Overlap: The molecule contains 9 aromatic protons distributed across two rings (anthranilic vs. benzyl), requiring 2D NMR for unambiguous assignment.

  • Steric Crowding: The bulky N-benzyl-N-methyl group can induce steric strain, potentially affecting the planarity of the carboxylate group and influencing chemical shifts.

Sample Preparation & Solvent Selection[1][2]

Protocol: Solvent Choice

For comprehensive characterization, DMSO-d


  is the mandatory solvent.
  • Why DMSO-d

    
    ?  It acts as a hydrogen-bond acceptor, stabilizing the carboxylic acid proton and shifting it downfield (typically >12 ppm), making it visible and integrable. In 
    
    
    
    , this proton often broadens into the baseline due to rapid exchange.
  • Concentration: Dissolve 15–20 mg of the compound in 0.6 mL of DMSO-d

    
     (99.9% D).
    
  • Internal Standard: Use TMS (Tetramethylsilane) at 0.05% v/v for precise referencing (

    
     ppm).
    

Structural Assignment Strategy (1H & 13C)

1H NMR Assignment Logic

The spectrum is divided into three distinct regions. The integration ratio must be strictly 3:2:9:1 (Methyl : Benzyl-CH


 : Aromatic : COOH).
Table 1: Predicted 1H NMR Chemical Shifts (400 MHz, DMSO-d

)
RegionAssignmentShift (

, ppm)
MultiplicityIntegrationMechanistic Insight
Acidic COOH12.5 – 13.5Broad Singlet1HHighly deshielded due to H-bonding with DMSO; broad due to exchange.
Aromatic Ar-H (Benzoate H-6)7.7 – 7.9Doublet (dd)1HDeshielded by the ortho electron-withdrawing COOH group. Diagnostic peak.
Aromatic Benzyl Ring (Ph)7.2 – 7.4Multiplet5HMonosubstituted benzene ring; typically overlaps.[1]
Aromatic Ar-H (Benzoate H-4)7.4 – 7.5Triplet (td)1HPara to the amine; moderately shielded.
Aromatic Ar-H (Benzoate H-3, H-5)6.8 – 7.1Multiplet2HShielded by the ortho/para electron-donating Nitrogen lone pair.
Aliphatic Benzyl -CH

-
4.3 – 4.5Singlet2HDeshielded by the adjacent Nitrogen and Aromatic ring.
Aliphatic N-Methyl -CH

2.7 – 2.9Singlet3HDiagnostic singlet for the tertiary amine.
13C NMR Verification

The carbon backbone requires verification of the carbonyl and the aliphatic-aromatic "bridges."

  • Carbonyl (C=O): ~168–170 ppm.

  • N-Methyl: ~38–42 ppm.

  • Benzyl CH

    
    :  ~58–62 ppm.
    

Advanced 2D NMR Workflows

To prove the structure conclusively, you must establish connectivity between the three fragments: the Benzoic Acid, the Methyl group, and the Benzyl group.

HMBC (Heteronuclear Multiple Bond Correlation)

This is the "Bridge Builder" experiment.

  • Target 1: Correlation between N-Me protons and the Quaternary Ar-C2 (the carbon bearing the nitrogen).

  • Target 2: Correlation between Benzyl-CH

    
     protons  and the Quaternary Ar-C2 .
    
  • Validation: If both aliphatic groups correlate to the same aromatic quaternary carbon (~150 ppm), the tertiary amine structure is confirmed.

NOESY (Nuclear Overhauser Effect Spectroscopy)

Used to confirm spatial proximity and rule out isomers.

  • Observation: Strong NOE cross-peak between N-Me and Benzyl-CH

    
     .
    
  • Observation: NOE between N-Me and the Ar-H3 (proton ortho to the nitrogen on the benzoic ring).

Visualization of Experimental Workflow

The following diagram outlines the logical flow from sample preparation to final structural confirmation.

NMR_Workflow Start Sample: 2-[Benzyl(methyl)amino]benzoic acid Solvent Dissolve in DMSO-d6 (Stabilize COOH) Start->Solvent Acq1D Acquire 1H NMR (Check Integration 3:2:9:1) Solvent->Acq1D Check1 COOH Visible? (>12 ppm) Acq1D->Check1 Check1->Solvent No (Dry/Resample) Acq2D 2D Acquisition Phase Check1->Acq2D Yes HMBC HMBC Experiment Verify N-Linkage Acq2D->HMBC NOESY NOESY Experiment Spatial Confirmation Acq2D->NOESY Result Confirmed Structure: Tertiary Amine Verified HMBC->Result N-Me/Bn connect to Ar-C2 NOESY->Result N-Me <-> Ar-H3 prox.

Figure 1: Step-by-step NMR characterization workflow ensuring detection of the labile acid proton and verification of the tertiary amine linkage.

Structural Connectivity Map

The diagram below illustrates the specific correlations required to validate the molecule.

Connectivity N_Me N-Methyl (Protons) Bn_CH2 Benzyl CH2 N_Me->Bn_CH2 NOESY (Space) Ar_C2 Quaternary Ar-C2 (Linker Carbon) N_Me->Ar_C2 HMBC (3-bond) Ar_H3 Aromatic H-3 (Ortho to N) N_Me->Ar_H3 NOESY (Space) Bn_CH2->Ar_C2 HMBC (3-bond)

Figure 2: Critical NMR correlations. Red arrows indicate HMBC (through-bond) connectivity; Green dashed lines indicate NOESY (through-space) proximity.

Detailed Experimental Protocol

Instrument Parameters
  • Frequency: 400 MHz or higher recommended for aromatic resolution.

  • Temperature: 298 K (25°C). Note: If N-Me signal is broad, elevate to 313 K to overcome rotational barriers.

  • Pulse Sequence (1H): zg30 (30° pulse) to ensure accurate integration.

  • Relaxation Delay (d1): Set to 5.0 seconds to allow full relaxation of the carboxylic acid proton for qNMR (quantitative) purposes.

Troubleshooting Common Issues
  • Water Suppression: DMSO-d

    
     is hygroscopic. A water peak at ~3.33 ppm may overlap with the N-Me or Benzyl signals.
    
    • Solution: Use solvent suppression sequences (e.g., zgesgp) or dry the sample.

  • Broad Peaks: If the N-Me or Benzyl-CH

    
     signals appear broad, restricted rotation around the Ar-N bond is likely.
    
    • Solution: Run Variable Temperature (VT) NMR at 40°C or 50°C to sharpen the signals by increasing the exchange rate.

References

  • Royal Society of Chemistry. (2012). Mechanistic Studies on the N-Alkylation of Amines (Supporting Info). Catalysis Science & Technology. Retrieved February 19, 2026, from [Link]

  • Asian Publication Corporation. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry. Retrieved February 19, 2026, from [Link]

  • MDPI. (2023). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives. Molecules. Retrieved February 19, 2026, from [Link]

  • SpectraBase. (n.d.). 2-Amino-benzoic acid 1H NMR Chemical Shifts. Wiley Science Solutions. Retrieved February 19, 2026, from [Link]

Sources

Method

Application Notes and Protocols for Investigating the Anti-inflammatory Activity of Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Benzoic Acid Derivatives in Inflammation Inflammation is a fundamental biological process orchestrated by the imm...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Benzoic Acid Derivatives in Inflammation

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, chronic and unresolved inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. The inflammatory cascade is a complex interplay of cellular and molecular events, with signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK) playing a central role.[1][2] These pathways, upon activation, trigger the expression of a plethora of pro-inflammatory genes, leading to the production of cytokines, chemokines, and other inflammatory mediators.[3][4]

Benzoic acid and its derivatives, a class of organic compounds widely found in nature and also synthesized for various applications, have garnered significant interest for their therapeutic properties, including their anti-inflammatory potential.[2][5][6] The mechanism of action for many of these derivatives is believed to involve the modulation of key inflammatory pathways, making them attractive candidates for the development of novel anti-inflammatory agents.[7][8] Some derivatives have been shown to inhibit the production of inflammatory mediators and reduce inflammation in preclinical models.[6][7]

This comprehensive guide, designed for researchers and drug development professionals, provides a detailed framework for the systematic investigation of the anti-inflammatory activity of benzoic acid derivatives. It offers a suite of validated in vitro and in vivo protocols, delves into the scientific rationale behind each experimental step, and provides a foundation for the discovery and development of next-generation anti-inflammatory therapeutics.

Section 1: In Vitro Evaluation of Anti-inflammatory Activity

The initial screening of benzoic acid derivatives for anti-inflammatory properties is typically conducted using cell-based in vitro assays. These assays provide a controlled environment to assess the direct effects of the compounds on cellular responses to inflammatory stimuli. The murine macrophage cell line, RAW 264.7, is a widely used and well-characterized model for these studies due to its robust inflammatory response to lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

Experimental Workflow for In Vitro Screening

A systematic approach to in vitro screening is crucial for obtaining reliable and reproducible data. The following workflow outlines the key steps, from initial cytotoxicity assessment to the detailed analysis of inflammatory markers and signaling pathways.

in_vitro_workflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Evaluation of Anti-inflammatory Efficacy cluster_2 Phase 3: Mechanistic Studies start Benzoic Acid Derivative Library cytotoxicity Cell Viability Assay (MTT) start->cytotoxicity no_assay Nitric Oxide Production (Griess Assay) cytotoxicity->no_assay cytokine_assay Cytokine Measurement (ELISA for TNF-α, IL-6) cytotoxicity->cytokine_assay western_blot Protein Expression Analysis (Western Blot for NF-κB & MAPK pathways) no_assay->western_blot cytokine_assay->western_blot end Identification of Lead Compounds western_blot->end

Caption: A streamlined workflow for the in vitro screening of benzoic acid derivatives.

Protocol 1: Cell Viability Assay (MTT Assay)

Rationale: Before evaluating the anti-inflammatory effects of a compound, it is imperative to determine its cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.[9] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, and the amount of formazan produced is directly proportional to the number of viable cells.[10][11] This allows for the determination of a non-toxic concentration range of the benzoic acid derivatives for subsequent experiments.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Benzoic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the benzoic acid derivatives in DMEM. Remove the old medium from the wells and add 100 µL of the different concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a multi-well spectrophotometer.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation:

CompoundConcentration (µM)Absorbance (570 nm)Cell Viability (%)
Vehicle Control-0.850100
Derivative A100.83598.2
500.81095.3
1000.75088.2
2000.45052.9
Derivative B100.84599.4
500.84098.8
1000.82597.1
2000.80094.1
Protocol 2: Measurement of Nitric Oxide Production (Griess Assay)

Rationale: Nitric oxide (NO) is a key inflammatory mediator produced by macrophages upon stimulation with LPS. The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[4][13] Inhibition of NO production is a hallmark of anti-inflammatory activity.

Materials:

  • RAW 264.7 cells cultured in DMEM

  • LPS (from E. coli)

  • Benzoic acid derivatives (at non-toxic concentrations)

  • Griess Reagent: A mixture of equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[3]

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as described in the MTT assay protocol. Pre-treat the cells with various concentrations of the benzoic acid derivatives for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[14] Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + vehicle + LPS).

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant to 50 µL of the Griess Reagent.

  • Incubation and Measurement: Incubate the plate at room temperature for 10 minutes, protected from light.[3] Measure the absorbance at 540 nm.[15]

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

  • Data Analysis: Calculate the percentage of inhibition of NO production by the benzoic acid derivatives compared to the LPS-stimulated control.

Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)

Rationale: Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are critical mediators of the inflammatory response. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method to quantify the concentration of these cytokines in the cell culture supernatant.[16] A reduction in the production of these cytokines indicates a potent anti-inflammatory effect.

Materials:

  • Cell culture supernatants from the Griess assay experiment

  • ELISA kits for TNF-α and IL-6 (follow the manufacturer's instructions)

  • Microplate reader

Procedure:

  • ELISA Plate Preparation: Coat a 96-well ELISA plate with the capture antibody for either TNF-α or IL-6 overnight at 4°C.[16]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add the collected cell culture supernatants and the recombinant cytokine standards to the wells and incubate for 2 hours at room temperature.[17]

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.[18]

  • Substrate Development: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.

  • Stop Reaction: Add a stop solution to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance at 450 nm.[17]

  • Data Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of TNF-α and IL-6 in the samples.

Data Presentation:

TreatmentNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control1.2 ± 0.250 ± 835 ± 5
LPS (1 µg/mL)45.8 ± 3.52500 ± 1501800 ± 120
LPS + Derivative A (50 µM)22.5 ± 2.11200 ± 90950 ± 70
LPS + Derivative B (50 µM)38.1 ± 2.92100 ± 1301600 ± 110
Protocol 4: Analysis of Inflammatory Signaling Pathways (Western Blot)

Rationale: To elucidate the molecular mechanism by which benzoic acid derivatives exert their anti-inflammatory effects, it is essential to investigate their impact on key signaling pathways like NF-κB and MAPK. Western blotting allows for the detection and quantification of specific proteins, including the phosphorylated (activated) forms of key signaling molecules such as NF-κB p65 and p38 MAPK.[14][19]

signaling_pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS_NFKB LPS IKK IKK Activation LPS_NFKB->IKK IκBα_deg IκBα Degradation IKK->IκBα_deg p65_trans p65 Nuclear Translocation IκBα_deg->p65_trans pro_inflam_genes_nfkb Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) p65_trans->pro_inflam_genes_nfkb Benzoic_Acid_Deriv_NFKB Benzoic Acid Derivatives Benzoic_Acid_Deriv_NFKB->IκBα_deg Inhibition LPS_MAPK LPS p38 p38 Phosphorylation LPS_MAPK->p38 AP1 AP-1 Activation p38->AP1 pro_inflam_genes_mapk Pro-inflammatory Gene Expression AP1->pro_inflam_genes_mapk Benzoic_Acid_Deriv_MAPK Benzoic Acid Derivatives Benzoic_Acid_Deriv_MAPK->p38 Inhibition

Caption: Inhibition of NF-κB and MAPK signaling pathways by benzoic acid derivatives.

Materials:

  • RAW 264.7 cells

  • LPS

  • Benzoic acid derivatives

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with benzoic acid derivatives and/or LPS as described previously. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.[20]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[21]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Detect the protein bands using an imaging system.

  • Stripping and Re-probing: To detect other proteins on the same membrane, strip the membrane to remove the bound antibodies and re-probe with another primary antibody (e.g., anti-β-actin as a loading control).

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.

Section 2: In Vivo Evaluation of Anti-inflammatory Activity

Following promising in vitro results, the anti-inflammatory efficacy of lead benzoic acid derivatives should be validated in a relevant animal model of inflammation. The carrageenan-induced paw edema model in rats is a widely used and well-established acute inflammation model to assess the efficacy of potential anti-inflammatory drugs.[22][23]

Protocol 5: Carrageenan-Induced Paw Edema in Rats

Rationale: The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the rat paw induces a biphasic inflammatory response characterized by edema (swelling), erythema (redness), and hyperalgesia (increased pain sensitivity).[24][25] The first phase is mediated by the release of histamine, serotonin, and bradykinin, while the second phase is associated with the production of prostaglandins and nitric oxide. This model allows for the evaluation of a compound's ability to suppress this inflammatory cascade in vivo.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g)

  • Lambda Carrageenan (1% w/v in sterile 0.9% saline)[23]

  • Benzoic acid derivative (dissolved in a suitable vehicle)

  • Positive control (e.g., Indomethacin, 10 mg/kg)[23]

  • Plethysmometer

  • Oral gavage needles

  • 1 mL syringes with 27-gauge needles

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions for at least one week. On the day of the experiment, randomly divide the rats into groups (n=6 per group): Vehicle control, positive control, and benzoic acid derivative treatment groups.

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat (V₀) using a plethysmometer.[26]

  • Compound Administration: Administer the vehicle, positive control, or benzoic acid derivative orally (p.o.) one hour before the carrageenan injection.[23]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[26]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[24]

  • Data Analysis: Calculate the paw edema (increase in paw volume) as Vₜ - V₀. Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Data Presentation:

GroupDose (mg/kg)Paw Edema at 3h (mL)% Inhibition of Edema
Vehicle Control-0.85 ± 0.07-
Indomethacin100.38 ± 0.0455.3
Derivative A500.45 ± 0.0547.1
Derivative A1000.35 ± 0.0358.8

Section 3: Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of the anti-inflammatory activity of benzoic acid derivatives. A systematic approach, beginning with in vitro screening to identify active compounds and elucidate their mechanisms of action, followed by in vivo validation in a relevant animal model, is crucial for the successful identification of promising drug candidates.

Future investigations could explore the structure-activity relationships of different benzoic acid derivatives to optimize their anti-inflammatory potency and pharmacokinetic properties. Further mechanistic studies, including the use of specific inhibitors and gene-knockout models, can provide deeper insights into the molecular targets of these compounds. Ultimately, the goal is to translate these preclinical findings into the development of safe and effective anti-inflammatory therapies for a wide range of human diseases.

References

  • Clyte Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Dutta, M. (2020). A Comprehensive Review on the Physiological Effects of Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 18(3), 275-287.
  • Jain, A., Soni, M., Deb, L., Jain, A., Rout, S. P., Gupta, V. B., & Krishna, K. L. (2013). A comprehensive review on biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Research in Pharmaceutical and Biomedical Sciences, 4(4), 1141-1149.
  • Lita, A., Irimia, A., Zgavarogea, R., & Lixandru, D. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. ACS Omega, 7(51), 47253-47262.
  • Bio-protocol. (2018). 2.7. Carrageenan-induced paw edema assay. Retrieved from [Link]

  • ScienCell. (n.d.). Nitric Oxide Assay (NO). Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, September 15). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]

  • ResearchGate. (2016, January 24). Possible ways to optimize Greiss Reagent protocol for NO production in macrophages?. Retrieved from [Link]

  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Inflammation Protocols (pp. 115-121). Humana Press.
  • IJCRT. (2024, August 8). A Comprehensive Study On Benzoic Acid And Its Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, June 4). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]

  • Google Patents. (n.d.). US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.
  • MP Biomedicals. (n.d.). Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. Retrieved from [Link]

  • Ntie-Kang, F., Nwodo, N. J., Ibezim, A., Pausan, M. R., Coneac, G., Simoben, C. V., ... & Efange, S. M. N. (2015). Structure activity relationship (SAR) of some benzoic acid derivatives from plant origin that exhibit anti-sickling properties. RSC advances, 5(50), 39869-39881.
  • ResearchGate. (n.d.). Western blot analysis of p38, JNK, and ERK. RAW264.7 cells were treated.... Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • IJARSCT. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

  • Lee, J. Y., Park, W., Kim, K. H., & Kim, H. (2013). Regulation of proinflammatory mediators via NF-κB and p38 MAPK-dependent mechanisms in RAW 264.7 macrophages by polyphenol components isolated from Korea Lonicera japonica THUNB.

Sources

Application

Application Note: Strategic Esterification of 2-[Benzyl(methyl)amino]benzoic Acid

Abstract & Strategic Overview The esterification of 2-[benzyl(methyl)amino]benzoic acid (Structure 1 ) presents a classic challenge in organic synthesis: functionalizing a sterically hindered carboxylic acid located orth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The esterification of 2-[benzyl(methyl)amino]benzoic acid (Structure 1 ) presents a classic challenge in organic synthesis: functionalizing a sterically hindered carboxylic acid located ortho to a bulky, basic tertiary amine. While the electron-donating amino group typically deactivates the carbonyl carbon toward nucleophilic attack, the primary obstacle is steric shielding by the N-benzyl and N-methyl groups.

This guide details two robust protocols designed to overcome these electronic and steric barriers.

  • Protocol A (Acid Chloride Activation): The "Gold Standard" for generating simple alkyl esters (methyl, ethyl) on a gram-to-kilogram scale. It drives the reaction via a highly reactive acyl chloride intermediate.

  • Protocol B (Base-Mediated Alkylation): A mild, convergent approach ideal for complex esters or parallel library synthesis, utilizing the carboxylate as a nucleophile to attack alkyl halides.

Key Chemical Challenges
ParameterDescriptionImpact on Synthesis
Steric Hindrance Ortho-substitution with N-benzyl/N-methyl.Blocks the trajectory of incoming nucleophiles (alcohols).
Electronic Effect Tertiary amine is electron-donating.Reduces electrophilicity of the carbonyl carbon.
Basicity Tertiary amine (

).
Will protonate in acidic media (Protocol A), forming salts that must be neutralized.
Solubility Zwitterionic character in neutral media.Requires polar aprotic solvents (DMF) or conversion to HCl salt for solubility.

Mechanistic Strategy & Pathway Visualization

To ensure success, we must visualize the reaction energy landscape. The following diagram illustrates the decision matrix between the two protocols.

EsterificationStrategy Start 2-[Benzyl(methyl)amino] benzoic acid Decision Target Ester Type? Start->Decision RouteA Protocol A: Acid Chloride Activation Decision->RouteA Simple Alcohols (MeOH, EtOH) RouteB Protocol B: Base-Mediated Alkylation Decision->RouteB Complex/Sensitive Alkyl Halides InterA Intermediate: Acyl Chloride HCl Salt RouteA->InterA SOCl2, Reflux InterB Intermediate: Carboxylate Anion RouteB->InterB K2CO3, DMF ProdA Simple Ester (Methyl/Ethyl) InterA->ProdA ROH, Quench ProdB Complex Ester (Benzyl/Functionalized) InterB->ProdB R-X (SN2)

Figure 1: Decision matrix for selecting the optimal esterification pathway based on the desired ester moiety.

Protocol A: Acid Chloride Activation (Thionyl Chloride Method)

Best For: Methyl, Ethyl, or Isopropyl esters. Scale: 1 g to >1 kg. Mechanism: Conversion of the acid to the highly reactive acid chloride using thionyl chloride (


), followed by alcoholysis.
Reagents & Equipment[1][2][3]
  • Substrate: 2-[Benzyl(methyl)amino]benzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (3.0 – 5.0 equiv)
    
  • Solvent: Anhydrous Toluene or Dichloromethane (DCM)

  • Quench: Anhydrous Alcohol (Methanol or Ethanol)

  • Equipment: Round-bottom flask, reflux condenser,

    
     drying tube or 
    
    
    
    line, magnetic stir bar.
Step-by-Step Methodology
  • Preparation of Acid Chloride:

    • In a fume hood, charge the reaction flask with 2-[benzyl(methyl)amino]benzoic acid (1.0 equiv).

    • Suspend in anhydrous Toluene (5–10 volumes). Note: Toluene is preferred over DCM for higher reflux temperatures if the reaction is sluggish.

    • Add Thionyl Chloride (3.0 equiv) dropwise at room temperature.

    • Caution: Evolution of

      
       and 
      
      
      
      gas will occur.[1]
    • Heat the mixture to reflux (80–110 °C) for 2–3 hours. The solution should become clear as the acid chloride forms.

    • Monitor: Aliquot a small sample into methanol; check by TLC (converts acid chloride to methyl ester). If starting material remains, reflux longer.

  • Evaporation (Critical Step):

    • Cool to room temperature.[2][3][4]

    • Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess

      
       and solvent.
      
    • Chase Step: Re-dissolve the residue in fresh Toluene and evaporate again to ensure complete removal of acidic volatiles.

  • Esterification:

    • Dissolve the crude acid chloride residue (which may be an oil or solid HCl salt) in the target alcohol (e.g., Methanol, 10–20 volumes).

    • Stir at reflux for 1 hour or at room temperature overnight.

    • Note: The amine will exist as the hydrochloride salt in this stage.

  • Workup & Isolation:

    • Concentrate the alcohol solution to dryness.

    • Partition the residue between Ethyl Acetate and Saturated

      
        (aq). This neutralizes the HCl salt and liberates the free base.
      
    • Separate layers. Extract the aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine, dry over

      
      , filter, and concentrate.
      
  • Purification:

    • The crude product is often

      
       pure. If necessary, purify via flash chromatography (Hexanes/Ethyl Acetate).
      

Protocol B: Base-Mediated Alkylation ( )

Best For: Benzyl, Allyl, or complex alkyl esters; Library synthesis. Scale: 10 mg to 50 g. Mechanism: Formation of the carboxylate anion followed by


 attack on an alkyl halide. This avoids the harsh acidic conditions of Protocol A.
Reagents & Equipment[1][2][3][7]
  • Substrate: 2-[Benzyl(methyl)amino]benzoic acid (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 – 3.0 equiv) or Cesium Carbonate (
    
    
    
    ) (1.5 equiv for faster rates).
  • Electrophile: Alkyl Iodide or Bromide (1.2 – 1.5 equiv) (e.g., Iodomethane, Benzyl bromide).

  • Solvent: DMF (Dimethylformamide) or NMP.

Step-by-Step Methodology
  • Carboxylate Formation:

    • Dissolve 2-[benzyl(methyl)amino]benzoic acid in DMF (5–10 volumes).

    • Add

      
        (powdered, 2.5 equiv).
      
    • Stir at room temperature for 30 minutes. The mixture will likely be a suspension.

  • Alkylation:

    • Add the Alkyl Halide (1.2 equiv) dropwise.

    • Stir at Room Temperature for 4–16 hours.

    • Optimization: If the alkyl halide is sterically hindered (e.g., isopropyl iodide), heat to 50–60 °C.

  • Workup:

    • Dilute the reaction mixture with Water (5x reaction volume) and Ethyl Acetate .

    • Crucial: Wash the organic layer thoroughly with water (3x) to remove DMF.

    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash chromatography (typically 0-20% EtOAc in Hexanes).

Analytical Validation

Successful synthesis must be validated using NMR. Below are the diagnostic signals for the Methyl Ester derivative.

NucleusMoietyChemical Shift (

ppm)
MultiplicityDiagnostic Note
1H NMR Ester

3.80 – 3.90 Singlet (3H)Distinctive new peak; absent in SM.
1H NMR

2.60 – 2.80Singlet (3H)May shift slightly vs acid.
1H NMR

4.10 – 4.30Singlet (2H)Benzylic protons.
1H NMR Aromatic (Ortho)7.70 – 7.80Doublet/MultipletProton adjacent to Carbonyl (

).
13C NMR Carbonyl (

)
166 – 168 QuaternaryTypical ester shift (vs ~170 for acid).
13C NMR Ester

51 – 53

Diagnostic carbon peak.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete acid chloride formation.Increase reflux time; ensure Toluene is anhydrous; use fresh

.
Product is a Solid Salt Failure to neutralize during workup.The amine forms an HCl salt.[5] Ensure the workup pH is >8 using saturated

or

.
Starting Material Remains (Protocol B) Steric bulk preventing

.
Switch to

(Cesium effect); heat to 60 °C; add catalytic

(Finkelstein condition).
Cyclization Byproduct Formation of Isatoic Anhydride derivative.Rare for tertiary amines, but possible if

-benzyl cleaves. Avoid excessive heating (>120 °C).

References

  • Biabani, M. A. F., et al. "Anthranilamides: New Antimicroalgal Active Substances from a Marine Streptomyces sp."[6] The Journal of Antibiotics, vol. 51, no. 7, 1998, pp. 646-651. Link

  • Hosangadi, B. D., & Dave, R. H. "A mild and efficient synthesis of 2-aminobenzoic acid esters." Tetrahedron Letters, vol. 37, no. 35, 1996, pp. 6375-6378. Link

  • Haslam, E. "Recent Developments in Methods for the Esterification of Carboxylic Acids." Tetrahedron, vol. 36, no. 17, 1980, pp. 2409-2433. Link

  • Gao, Y., et al. "Efficient Synthesis of Sterically Hindered Esters Using Acid Chlorides." Organic Process Research & Development, vol. 5, no. 3, 2001. (General reference for hindered acid chloride protocols).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 2-[Benzyl(methyl)amino]benzoic Acid

Welcome to the technical support center for the purification of crude 2-[Benzyl(methyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 2-[Benzyl(methyl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this compound. The methodologies and advice presented herein are grounded in established chemical principles to ensure technical accuracy and reliable outcomes.

Introduction: The Challenge of Purity

2-[Benzyl(methyl)amino]benzoic acid is a key intermediate in various synthetic pathways. However, its crude form often contains a mixture of unreacted starting materials, by-products, and other impurities that can interfere with subsequent reactions or compromise the integrity of the final product. Achieving high purity is therefore a critical step. This guide will walk you through common issues and provide robust solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Initial Product is an Oil or Gummy Solid

Question: My crude product of 2-[Benzyl(methyl)amino]benzoic acid is an oil or a sticky solid, not the expected crystalline powder. How can I solidify it and proceed with purification?

Answer: This is a common issue often caused by the presence of residual solvents or low-melting impurities.

  • Causality: The presence of solvents like DMF or DMSO, or unreacted liquid starting materials, can depress the melting point of your product, resulting in an oily or gummy consistency. Incomplete reaction or side reactions can also lead to oily by-products.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all volatile organic solvents are thoroughly removed under high vacuum, possibly with gentle heating. Be cautious not to heat too aggressively, as this can cause decomposition.

    • Trituration: Attempt to solidify the oil by trituration. This involves stirring the oil with a solvent in which the desired product is sparingly soluble, but the impurities are soluble. Hexanes or a mixture of ethyl acetate and hexanes are good starting points. The goal is to "wash" away the impurities, leaving behind a solid.

    • "Salting Out": If the product is in an aqueous solution, adding a saturated salt solution (like brine) can decrease its solubility and promote precipitation.

    • Recrystallization from a Different Solvent System: If trituration fails, a carefully chosen recrystallization may be necessary. Test the solubility of a small amount of the crude oil in various solvents to find a suitable system where the compound is soluble when hot and insoluble when cold.[1][2][3]

Discolored Product (Yellow, Brown, or Red)

Question: My 2-[Benzyl(methyl)amino]benzoic acid is colored (e.g., yellow to dark brown), but the literature reports it as a white or off-white solid. What causes this, and how can I decolorize it?

Answer: Discoloration is typically due to the presence of minor, highly colored impurities, often arising from oxidation or side reactions. N-substituted anthranilic acids, in particular, can be prone to forming colored impurities upon heating.[4]

  • Causality: Aromatic amines are susceptible to air oxidation, which can form highly colored quinone-imine type structures. Residual starting materials or by-products from the synthesis can also be colored.

  • Troubleshooting Protocol: Decolorization

    • Activated Charcoal Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, a small amount of activated charcoal can be added.[4] The charcoal will adsorb the colored impurities.

      • Caution: Use charcoal sparingly (1-2% by weight of your crude product) as it can also adsorb your desired compound, reducing the overall yield.

    • Hot Filtration: After a brief period of boiling with charcoal (5-10 minutes), the solution must be filtered while hot to remove the charcoal.[3] This is a critical step and should be performed quickly to prevent premature crystallization in the funnel. Using a pre-heated funnel is recommended.[4]

    • Proceed with Recrystallization: Allow the hot, decolorized filtrate to cool slowly to form pure crystals.

Persistent Impurities After Recrystallization

Question: I've recrystallized my product, but TLC or HPLC analysis still shows the presence of starting materials or other impurities. What should I do?

Answer: While recrystallization is a powerful technique, it may not be sufficient if the impurities have similar solubility profiles to the product. In such cases, a different purification strategy is required.

  • Causality: Co-crystallization can occur if the impurity has a very similar structure and polarity to the desired product. Alternatively, the chosen recrystallization solvent may not be optimal for discriminating between the product and the impurity.

  • Alternative Purification Strategies:

    • Acid-Base Extraction: This is a highly effective method for separating acidic, basic, and neutral compounds.[5][6][7][8][9] Since 2-[Benzyl(methyl)amino]benzoic acid is amphoteric (containing both a carboxylic acid and a tertiary amine), its solubility can be manipulated with pH.

      • Dissolve the crude mixture in an organic solvent like diethyl ether or ethyl acetate.

      • Wash with a weak aqueous base (e.g., sodium bicarbonate solution) to extract the acidic product into the aqueous layer as its carboxylate salt, leaving neutral and basic impurities in the organic layer.[5][6][7][8][9]

      • Separate the aqueous layer and acidify it with an acid like HCl to precipitate the pure 2-[Benzyl(methyl)amino]benzoic acid.[6][9]

      • The precipitated solid can then be collected by filtration.

    • Column Chromatography: If acid-base extraction is not effective or if you need to separate multiple non-ionic impurities, column chromatography is the method of choice.[10][11][12]

      • Stationary Phase: Silica gel is typically used for compounds of this polarity.

      • Mobile Phase: A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point. The optimal solvent system should be determined by TLC analysis first.

Low Recovery After Purification

Question: My final yield of pure 2-[Benzyl(methyl)amino]benzoic acid is very low after recrystallization. How can I improve my recovery?

Answer: Low recovery can result from several factors during the recrystallization process.

  • Causality:

    • Using too much solvent will keep more of your product dissolved even after cooling.[1]

    • Cooling the solution too quickly can lead to the formation of small, impure crystals and trap impurities.

    • Premature crystallization during hot filtration.

    • The product having significant solubility in the cold solvent.

  • Optimization of Recrystallization:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.[1] Add the solvent in small portions to the heated crude material until it just dissolves.

    • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop before placing it in an ice bath.[2] This promotes the formation of larger, purer crystals.

    • Second Crop of Crystals: After filtering the initial crystals, the mother liquor can be concentrated by evaporating some of the solvent and cooling again to obtain a second, though likely less pure, crop of crystals.

    • Solvent Selection: Re-evaluate your choice of solvent. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures.

Detailed Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a step-by-step methodology for the recrystallization of 2-[Benzyl(methyl)amino]benzoic acid.

  • Solvent Selection: Based on solubility tests, a mixture of ethanol and water is often effective. Other potential solvents include isopropanol or acetone/water.

  • Dissolution: In an Erlenmeyer flask, add the crude 2-[Benzyl(methyl)amino]benzoic acid. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture to boiling. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and then add a small amount of activated charcoal. Reheat the mixture to boiling for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining mother liquor.[13]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Acid-Base Extraction

This protocol outlines the separation of 2-[Benzyl(methyl)amino]benzoic acid from neutral impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.

  • Extraction with Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO3) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure from CO2 evolution.

  • Separation: Allow the layers to separate. The deprotonated 2-[Benzyl(methyl)amino]benzoic acid will be in the bottom aqueous layer. Drain the aqueous layer into a clean beaker or flask.

  • Backwash: To remove any residual neutral impurities, add a small amount of fresh organic solvent to the collected aqueous layer, shake, and discard the organic layer.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly add 6M HCl dropwise while stirring until the solution is acidic (test with pH paper). The purified 2-[Benzyl(methyl)amino]benzoic acid will precipitate out as a solid.[6]

  • Isolation and Drying: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Data Presentation

Table 1: Common Solvents for Recrystallization

SolventBoiling Point (°C)Properties and Use Cases
Water100Good for highly polar compounds, but solubility may be low.[14]
Ethanol78A versatile polar solvent, often used in combination with water.
Isopropanol82Similar to ethanol, can be a good alternative.
Ethyl Acetate77A moderately polar solvent, often used with hexanes as a co-solvent.
Hexanes~69A non-polar solvent, primarily used as an anti-solvent or for trituration.

Visualizations

Workflow for Acid-Base Extraction

AcidBaseExtraction cluster_0 Separatory Funnel 1 cluster_1 Separation 1 cluster_2 Precipitation Crude Crude Mixture (Product + Neutral Impurity) in Diethyl Ether AddBase Add aq. NaHCO3 & Shake Crude->AddBase OrganicLayer1 Organic Layer: Neutral Impurity (Discard) AddBase->OrganicLayer1 Top Layer AqueousLayer1 Aqueous Layer: Sodium 2-[Benzyl(methyl)amino]benzoate AddBase->AqueousLayer1 Bottom Layer AddAcid Add aq. HCl (acidify to pH ~2) AqueousLayer1->AddAcid PureProduct Pure Product (Precipitate) AddAcid->PureProduct

Caption: Workflow of Acid-Base Extraction for Purification.

Decision Tree for Purification Strategy

PurificationStrategy Start Crude Product IsOily Is the product an oil or gummy? Start->IsOily IsColored Is the product colored? IsOily->IsColored No Triturate Triturate with non-polar solvent IsOily->Triturate Yes PurityCheck1 Check Purity (TLC/HPLC) IsColored->PurityCheck1 No Charcoal Recrystallize with Activated Charcoal IsColored->Charcoal Yes PurityCheck2 Is it pure? PurityCheck1->PurityCheck2 AcidBase Acid-Base Extraction PurityCheck2->AcidBase No (Acidic/Basic Impurities) Column Column Chromatography PurityCheck2->Column No (Neutral Impurities) FinalProduct Pure Product PurityCheck2->FinalProduct Yes Recrystallize Recrystallization Recrystallize->FinalProduct AcidBase->Recrystallize Column->FinalProduct Triturate->IsColored Charcoal->PurityCheck1

Caption: Decision tree for selecting a purification method.

Safety Precautions

  • Always handle chemicals in a well-ventilated fume hood.[15][16][17][18]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16][17][18]

  • Avoid inhalation of dusts and vapors.[15][17][19]

  • Wash hands thoroughly after handling.[15][16]

  • Consult the Safety Data Sheet (SDS) for 2-[Benzyl(methyl)amino]benzoic acid and all solvents used for specific handling and disposal information.[15][16][17][19]

References

Sources

Optimization

Technical Support Center: Benzoic Acid Purification &amp; Troubleshooting

Status: Operational Agent: Senior Application Scientist Ticket Subject: Removal of Impurities from Benzoic Acid Oxidation Reactions Welcome to the Purification Support Center You are likely encountering specific purity i...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket Subject: Removal of Impurities from Benzoic Acid Oxidation Reactions

Welcome to the Purification Support Center

You are likely encountering specific purity issues following the oxidation of toluene, benzyl alcohol, or benzaldehyde. This guide prioritizes causality-based troubleshooting . We do not just tell you what to do; we explain why the chemistry dictates that step, ensuring you can adapt the protocol to your specific scale.

Module 1: Visual Defects (Product Discoloration)
Q: My final product has a persistent brown/tan tint or contains a dark sludge that clogs filters. How do I remove it?

Diagnosis: Manganese Dioxide (


) Contamination.[1]
If you utilized Potassium Permanganate (

) as your oxidant, the brown residue is Manganese(IV) Oxide. It is a byproduct of the reduction of permanganate. It is chemically inert in neutral organic solvents and has a fine particle size that defies standard filtration.

The Fix: Reductive Solubilization Do not attempt to filter fine


 sludge; it will block frits and filter paper. Instead, chemically reduce the insoluble Mn(IV) to water-soluble Mn(II).

Protocol:

  • Suspend your crude reaction mixture (or impure solid) in water.

  • Acidify slightly with dilute Sulfuric Acid (

    
    ) or HCl (pH ~2-3).
    
  • Add solid Sodium Bisulfite (

    
    ) or Sodium Sulfite (
    
    
    
    ) portion-wise with stirring.
  • Observe: The brown solid will dissolve, leaving a clear solution (or white benzoic acid precipitate if the solution is cold).

  • Mechanism:

    
    
    

Visualization: Manganese Solubilization Logic

MnReduction cluster_0 Filtration Result MnIV MnO2 (Solid) Brown/Insoluble Reaction Acidic Reduction (Redox) MnIV->Reaction Bisulfite Sodium Bisulfite (Reducing Agent) Bisulfite->Reaction MnII Mn2+ (Aqueous) Colorless/Soluble Reaction->MnII Solubilization Passes through Filter Passes through Filter MnII->Passes through Filter

Figure 1: The transition from insoluble Mn(IV) to soluble Mn(II) prevents filter clogging and product discoloration.

Module 2: Olfactory Defects (Almond Odor)
Q: My purified crystals smell like almonds. Is this normal?

Diagnosis: Benzaldehyde Contamination.[2][3][4] The smell of almonds indicates the presence of Benzaldehyde, an intermediate oxidation product. This suggests the oxidation reaction was incomplete. Benzaldehyde can become occluded (trapped) inside the Benzoic Acid crystal lattice.

The Fix: Bisulfite Wash or Recrystallization While Benzaldehyde is liquid at room temperature and theoretically stays in the mother liquor, occlusion requires specific intervention.

Option A: The Bisulfite Wash (Chemical Scavenging) Benzaldehyde forms a water-soluble adduct with sodium bisulfite, while Benzoic Acid does not.

  • Wash your crude solid with a cold saturated solution of Sodium Bisulfite .

  • The aldehyde converts to a hydroxysulfonate salt and washes away.

  • Rinse with ice-cold water.[5]

Option B: Recrystallization from Water Water is the ideal solvent because of the drastic solubility difference between Benzoic Acid and Benzaldehyde in aqueous environments.

Data: Solubility Profile

CompoundSolubility (25°C)Solubility (95°C)State at RT
Benzoic Acid ~3.4 g/L~68.0 g/LSolid
Benzaldehyde ~6.5 g/L(Oils out/Decomposes)Liquid

Note: Benzaldehyde is moderately soluble in water, but because it is a liquid, it will not co-crystallize if the cooling is slow. It remains in the aqueous mother liquor.

Module 3: Chemical Purity (Starting Material Removal)
Q: NMR shows peaks for Benzyl Alcohol or Toluene. Recrystallization isn't working.

Diagnosis: Non-Acidic Organic Impurities.[1][2] Recrystallization can fail if the impurity has similar solubility characteristics. However, Benzoic Acid has a "switchable" solubility based on pH, which alcohols and hydrocarbons lack.

The Fix: Acid-Base Extraction This is the most robust method for separating organic acids from neutral organic impurities (Benzyl alcohol, Toluene, Benzaldehyde).

Protocol:

  • Dissolve the crude mixture in an organic solvent (e.g., Diethyl Ether or Ethyl Acetate).

  • Extract with 5% Sodium Hydroxide (

    
    ) or Sodium Bicarbonate (
    
    
    
    ).
    • Why? Benzoic acid converts to Sodium Benzoate (Water Soluble).[6]

    • Impurity: Benzyl Alcohol/Toluene remains in the Organic Layer.

  • Separate the layers. Keep the Aqueous (Bottom) layer.

  • Acidify the aqueous layer with HCl until pH < 2.

    • Result: Pure Benzoic Acid precipitates out.[5]

  • Filter and dry.[1]

Visualization: Acid-Base Separation Workflow

AcidBase Mixture Crude Mixture (Benzoic Acid + Impurities) in Ether SepFunnel Separatory Funnel Mixture->SepFunnel Base Add 5% NaOH Base->SepFunnel OrgLayer Organic Layer (Discard) SepFunnel->OrgLayer Top Layer AqLayer Aqueous Layer (Sodium Benzoate) SepFunnel->AqLayer Bottom Layer Impurities Contains: Toluene Benzyl Alcohol OrgLayer->Impurities Acidify Add HCl (pH < 2) AqLayer->Acidify Precipitate Precipitate: Pure Benzoic Acid Acidify->Precipitate

Figure 2: Separation logic utilizing the pH-dependent solubility of carboxylic acids.

Module 4: High-Purity Applications (Sublimation)
Q: I need pharmaceutical-grade purity (>99.9%). How do I remove trace salts and solvent residues?

Diagnosis: Non-Volatile Residue. Recrystallization often traps trace solvent or inorganic salts (Sodium sulfate, Manganese salts) within the crystal lattice.

The Fix: Sublimation Benzoic acid sublimes (transitions solid


 gas) at temperatures below its melting point, leaving non-volatile impurities behind.[7]

Protocol:

  • Place crude dry solid in a sublimation apparatus.

  • Apply vacuum (approx. 20 mmHg).

  • Heat to 110°C (Melting point is 122.3°C). Do not melt the solid.

  • Collect crystals on the cold finger.[8]

  • Yield Warning: This method has lower recovery rates than recrystallization but yields superior purity.

References
  • Solubility Data & Recrystallization

    • Benzoic Acid Solubility Profile.[9] National Institute of Standards and Technology (NIST).

    • Recrystallization of Benzoic Acid.[5][10][11] StudyMoose, 2024.[7]

  • Manganese Removal & Bisulfite Chemistry

    • Method of minimizing manganese dioxide sludge formation.[1] US Patent 4268487A.

    • Activation of Manganese Oxidants with Bisulfite. ResearchGate, 2025.

  • Benzaldehyde Removal & Acid-Base Extraction

    • Purification of Reaction Mixtures Containing Benzaldehyde.[2][3] BenchChem Technical Support.

    • Acid–base extraction.[9][12][13] Wikipedia, The Free Encyclopedia.

Sources

Troubleshooting

Stabilizing 2-[Benzyl(methyl)amino]benzoic acid for long-term storage

Technical Support Center: Stability & Storage Guide Topic: Stabilizing 2-[Benzyl(methyl)amino]benzoic acid (N-Benzyl-N-methylanthranilic acid) Reference ID: TS-G-2024-BMA[1][2] Executive Summary 2-[Benzyl(methyl)amino]be...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage Guide Topic: Stabilizing 2-[Benzyl(methyl)amino]benzoic acid (N-Benzyl-N-methylanthranilic acid) Reference ID: TS-G-2024-BMA[1][2]

Executive Summary

2-[Benzyl(methyl)amino]benzoic acid is a tertiary amine derivative of anthranilic acid.[1][2] Its stability is compromised by three primary vectors: oxidative dealkylation at the benzylic position, N-oxidation of the tertiary amine, and photolytic degradation typical of anthranilic acid derivatives.[1] Long-term storage requires strict exclusion of oxygen and light to prevent the formation of benzaldehyde and N-methylanthranilic acid impurities.[1]

Part 1: The "Golden Rules" of Storage

Immediate Action Plan for Long-Term Archiving

ParameterSpecificationTechnical Rationale
Temperature -20°C ± 5°C Arrhenius kinetics dictate that oxidative dealkylation rates drop significantly below freezing.[1][2] 2-8°C is acceptable for short-term (<1 month) active use.[2]
Atmosphere Argon or Nitrogen Overlay The benzylic protons are susceptible to radical abstraction by atmospheric oxygen.[1][2] An inert headspace is non-negotiable for purity >98% over 6+ months.[1][2]
Container Amber Glass (Type I) Anthranilic acid cores are fluorophores and highly photosensitive.[1][2] Amber glass blocks UV/blue light (300–500 nm) that catalyzes radical formation.[2]
Moisture Desiccator (<30% RH) Hygroscopicity can lead to hydrate formation or hydrolysis.[1][2] Store vials inside a secondary container with indicating silica gel or molecular sieves.
Cap/Seal Teflon-lined Screw Cap Avoid rubber septa for long-term storage as they can leach plasticizers or allow oxygen permeation.[1][2] Parafilm® is insufficient for >1 month.[1][2]

Part 2: Troubleshooting Degradation (Visual & Chemical)

Diagnostic Guide for Quality Assessment[1][2]

Q1: My white powder has turned faint yellow or beige. Is it still usable?

  • Diagnosis: Photo-oxidation .[1][2] The yellowing is likely due to the formation of N-oxide species or radical coupling products (azo/azoxy derivatives) triggered by light exposure.[2]

  • Action: Check purity by HPLC. If purity is >98%, the color change may be superficial. If <95%, recrystallization is required.

  • Prevention: Ensure the compound is stored in amber vials and wrapped in aluminum foil for extra protection.[1][2]

Q2: Upon opening the vial, I detect a faint "almond" odor. What happened?

  • Diagnosis: Oxidative Dealkylation .[1][2] This is a critical failure. The "almond" smell is Benzaldehyde , a cleavage product resulting from the oxidation of the benzylic C-N bond.

  • Chemical Pathway: Oxygen attacks the benzylic position

    
     Hemiaminal intermediate 
    
    
    
    Hydrolysis
    
    
    Benzaldehyde + N-Methylanthranilic acid.[1][2]
  • Action: The material is compromised. Purification (e.g., acid-base extraction) is necessary to remove the aldehyde and the secondary amine byproduct.[2]

Q3: The compound is not dissolving clearly in my standard solvent (DCM or Methanol).

  • Diagnosis: Zwitterionic Aggregation or Salt Formation .[1][2] As an amino acid, the compound exists in equilibrium between its neutral and zwitterionic forms.

  • Troubleshooting:

    • Cloudiness in non-polar solvents (DCM): Likely the zwitterionic form or moisture contamination.[1][2] Add a trace of base (TEA) to push equilibrium to the anionic form, or dry the solvent.

    • Precipitate in polar solvents: Could be the degradation product N-methylanthranilic acid (which has different solubility limits).[1][2]

Part 3: Handling & Formulation FAQs

Q: Can I store this compound in solution (e.g., DMSO or Ethanol stock)? A: Not recommended for >1 week.

  • Reasoning: In solution, molecular mobility increases, accelerating oxidative collisions. Protic solvents like ethanol can facilitate proton transfer required for degradation mechanisms.[1]

  • Protocol: If solution storage is unavoidable, use DMSO-d6 (anhydrous) under Argon at -80°C. Avoid chlorinated solvents (CHCl3) as they can generate HCl over time, catalyzing decomposition.[1][2]

Q: How do I re-purify degraded material? A: Acid-Base Extraction Protocol.

  • Dissolve impure solid in dilute NaOH (converts acid to sodium salt; benzaldehyde remains organic).[1][2]

  • Wash with Diethyl Ether (removes Benzaldehyde and neutral impurities).[1][2]

  • Acidify the aqueous layer carefully with dilute HCl to pH ~3-4 (isoelectric point vicinity).[1][2]

  • Extract the precipitate (Target Compound) into Ethyl Acetate.[2]

  • Dry over Na2SO4 and evaporate.

Q: Is the compound hygroscopic? A: Yes, moderately. The carboxylic acid and amine functions can form hydrogen bonds with water.[1] Moisture uptake not only alters the molecular weight (messing up stoichiometry) but can also hydrolyze the amide bond if activated derivatives are present, or facilitate microbial growth.[2]

Part 4: Degradation Pathway Visualization

The following diagram illustrates the primary degradation routes: Oxidative Dealkylation (producing Benzaldehyde) and N-Oxidation .[1][2]

DegradationPathways Compound 2-[Benzyl(methyl)amino] benzoic acid Intermediate Hemiaminal Intermediate Compound->Intermediate Benzylic Hydroxylation NOxide N-Oxide Derivative Compound->NOxide Direct Oxidation (N-O) Oxidation Oxidative Stress (O2 / Peroxides) Oxidation->Intermediate Light UV/Light Exposure Light->Intermediate Radical Initiation Benzaldehyde Benzaldehyde (Almond Odor) Intermediate->Benzaldehyde C-N Bond Cleavage NMethylAnth N-Methylanthranilic Acid Intermediate->NMethylAnth Hydrolysis

Caption: Figure 1. Primary degradation pathways of 2-[Benzyl(methyl)amino]benzoic acid showing the critical oxidative dealkylation route yielding Benzaldehyde.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12784711, 5-Amino-2-[benzyl(methyl)amino]benzoic acid. Retrieved February 19, 2026, from [Link][2]

  • Royal Society of Chemistry. Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology. Retrieved February 19, 2026, from [Link][2]

  • MDPI Encyclopedia. Metabolic N-Dealkylation and N-Oxidation. Retrieved February 19, 2026, from [Link][2]

  • NIST Chemistry WebBook. Benzoic acid, 2-(methylamino)-, methyl ester Stability Data. Retrieved February 19, 2026, from [Link][2]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of Non-Steroidal Anti-Inflammatory Drug (NSAID) Precursors: A Focus on N-Substituted Anthranilic Acids

This guide provides an in-depth comparison of the synthetic pathways for key Non-Steroidal Anti-Inflammatory Drug (NSAID) precursors. We will objectively analyze the synthesis of 2-[benzyl(methyl)amino]benzoic acid, as a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the synthetic pathways for key Non-Steroidal Anti-Inflammatory Drug (NSAID) precursors. We will objectively analyze the synthesis of 2-[benzyl(methyl)amino]benzoic acid, as a representative of N-substituted anthranilic acids, and contrast it with the precursors for globally recognized NSAIDs: Mefenamic Acid, Ibuprofen, and Aspirin. The focus is on providing researchers, chemists, and drug development professionals with a clear, data-driven analysis of synthetic efficiency, adherence to green chemistry principles, and practical viability.

Introduction: The Synthetic Foundation of Pain Relief

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) are a cornerstone of modern medicine, widely used to manage pain, fever, and inflammation.[1] Their therapeutic effect is primarily achieved through the inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis.[2] While the final drug molecules are well-known, the efficiency, cost-effectiveness, and environmental impact of their synthesis are largely determined by the preparation of their core chemical precursors.

The choice of a synthetic route is a critical decision in pharmaceutical manufacturing, balancing factors such as yield, purity, cost of raw materials, safety, and environmental footprint.[3][4] This guide delves into the chemistry behind these choices, comparing the classic and modern synthetic strategies for producing the foundational molecules of some of the world's most common medications.

A Comparative Overview of Synthetic Pathways

The structural diversity of NSAIDs necessitates a variety of synthetic approaches. Here, we compare four distinct pathways, each leading to a different class of NSAID.

N-Substituted Anthranilic Acids (Fenamates): Mefenamic Acid

The fenamate class of NSAIDs is characterized by an N-phenylanthranilic acid core. Mefenamic acid is a prime example, synthesized from the condensation of a benzoic acid derivative and an aniline derivative.[5][6] The key challenge in this synthesis is the formation of the C-N bond.

Historically, the Ullmann condensation has been the standard method. This reaction typically requires harsh conditions, including high temperatures and stoichiometric amounts of copper catalyst.[7]

  • Causality: The high temperatures are necessary to overcome the activation energy for the coupling of the aryl halide with the amine, while copper facilitates the crucial C-N bond formation.

Modern advancements have led to the adoption of the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction offers a more versatile and milder alternative, proceeding at lower temperatures with a broader substrate scope and greater functional group tolerance.[8][9][10]

  • Causality: The palladium catalyst, in conjunction with specialized phosphine ligands, creates a catalytic cycle of oxidative addition, amine coordination, and reductive elimination that is far more efficient than the copper-mediated Ullmann reaction, thus allowing for milder conditions.[8]

The synthesis of the guide's topic compound, 2-[benzyl(methyl)amino]benzoic acid, would follow a similar logic, coupling 2-halobenzoic acid with N-methylbenzylamine.

Mefenamic_Acid_Synthesis cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination 2-Chlorobenzoic Acid_U 2-Chlorobenzoic Acid Condensation_U Condensation 2-Chlorobenzoic Acid_U->Condensation_U 2,3-Dimethylaniline_U 2,3-Dimethylaniline 2,3-Dimethylaniline_U->Condensation_U Mefenamic Acid_U Mefenamic Acid Condensation_U->Mefenamic Acid_U Cu catalyst, high temp. 2-Chlorobenzoic Acid_B 2-Chlorobenzoic Acid Coupling_B Cross-Coupling 2-Chlorobenzoic Acid_B->Coupling_B 2,3-Dimethylaniline_B 2,3-Dimethylaniline 2,3-Dimethylaniline_B->Coupling_B Mefenamic Acid_B Mefenamic Acid Coupling_B->Mefenamic Acid_B Pd catalyst, Ligand, Base

Fig. 1: Synthetic routes to Mefenamic Acid.
Propionic Acid Derivatives (Profens): Ibuprofen

Ibuprofen is one of the most widely produced profens. Its synthesis is a classic example of industrial organic chemistry, with two main commercial routes: the Boots process and the Hoechst (or BHC) process.[11]

The Boots process , developed in the 1960s, is a six-step synthesis starting from isobutylbenzene.[11] It involves a sequence of well-established reactions including Friedel-Crafts acylation, reduction, and a Grignard reaction to form the carboxylic acid moiety.[2][12][13]

The BHC process is a more modern, "greener" alternative that reduces the synthesis to just three steps.[11][12] This route also starts with isobutylbenzene but uses a catalytic carbonylation step, which demonstrates superior atom economy by incorporating the carboxyl group directly.

  • Causality: The BHC process is considered greener because it eliminates several steps and their associated waste streams.[3] The use of a catalytic cycle is inherently more efficient than the stoichiometric reagents used in the Boots process's later stages.

Ibuprofen_Synthesis cluster_boots Boots Process (6 Steps) cluster_bhc BHC Process (3 Steps) IBB_B Isobutylbenzene Step1_B Friedel-Crafts Acylation IBB_B->Step1_B Step2_B Reduction Step1_B->Step2_B Step3_B Substitution Step2_B->Step3_B Step4_B Grignard Formation Step3_B->Step4_B Step5_B Carboxylation Step4_B->Step5_B Ibu_B Ibuprofen Step5_B->Ibu_B IBB_H Isobutylbenzene Step1_H Friedel-Crafts Acylation IBB_H->Step1_H Step2_H Hydrogenation Step1_H->Step2_H Step3_H Carbonylation Step2_H->Step3_H Ibu_H Ibuprofen Step3_H->Ibu_H

Fig. 2: Comparison of Boots and BHC processes for Ibuprofen.
Salicylates: Aspirin

Aspirin (acetylsalicylic acid) synthesis is arguably the most famous reaction in pharmaceutical chemistry and is often performed in undergraduate laboratories.[14] The precursor, salicylic acid, was originally derived from natural sources like willow bark. The synthesis is a straightforward esterification reaction.

Salicylic acid is treated with acetic anhydride, using a small amount of an acid catalyst (typically sulfuric or phosphoric acid), to acetylate the phenolic hydroxyl group.[14][15]

  • Causality: Acetic anhydride is used instead of acetic acid because it is much more reactive and the reaction is not reversible, leading to a higher yield.[15] The acid catalyst protonates the anhydride, making it a more potent electrophile for the attack by the hydroxyl group of salicylic acid.

Aspirin_Synthesis SA Salicylic Acid Ester Esterification SA->Ester AA Acetic Anhydride AA->Ester Aspirin Aspirin Ester->Aspirin H₂SO₄ catalyst Byproduct Acetic Acid (Byproduct) Ester->Byproduct

Fig. 3: The straightforward synthesis of Aspirin.

Performance Metrics: A Quantitative Comparison

The choice of a synthetic pathway in a pharmaceutical setting is dictated by data. The following table summarizes key performance indicators for the discussed syntheses.

MetricMefenamic Acid (Buchwald-Hartwig)Ibuprofen (BHC Process)Aspirin (Esterification)
Typical Yield 93-95%[6]~80% (overall)>90%
Number of Steps 1 (coupling)31
Atom Economy Moderate to GoodExcellentExcellent
Key Reagents 2-chlorobenzoic acid, 2,3-dimethylaniline, Pd catalyst, phosphine ligand, baseIsobutylbenzene, Acetic Anhydride, H₂, CO, Pd catalystSalicylic acid, acetic anhydride, H₂SO₄
Reaction Conditions Mild to moderate heat (60-120 °C)Moderate heat, high pressure (for carbonylation)Gentle heat (e.g., steam bath)[16]
Green Chemistry Superior to Ullmann due to milder conditions and catalytic Pd. Avoids stoichiometric copper.Superior to Boots process. High atom economy. Fewer steps reduce waste.[3]Simple, high-yielding. Acetic acid is the only byproduct.
Scalability Highly scalable; catalyst cost and removal are key considerations.Proven on an industrial scale. Requires specialized high-pressure equipment.Extremely scalable and cost-effective.

Detailed Experimental Protocols

To ensure scientific integrity and provide actionable insights, this section details standardized laboratory protocols for the synthesis of these NSAID precursors.

Protocol 3.1: Synthesis of N-Phenylanthranilic Acid (Mefenamic Acid Analog)

This protocol uses the modern Buchwald-Hartwig amination, which is favored for its efficiency and milder conditions compared to the traditional Ullmann condensation.

  • Reaction Setup: To an oven-dried flask, add 2-bromobenzoic acid (1.0 eq), aniline (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.01 eq), a suitable phosphine ligand like XPhos (0.02 eq), and sodium tert-butoxide (1.4 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through celite to remove the catalyst.

  • Purification: Wash the organic layer with 1M HCl. Extract the aqueous layer with ethyl acetate. Combine organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield N-phenylanthranilic acid.

Protocol 3.2: Synthesis of Ibuprofen (Lab-Scale BHC Analog)

This multi-step protocol mimics the key transformations of the industrial BHC process.

  • Step 1: Friedel-Crafts Acylation: Add anhydrous aluminum chloride (1.2 eq) to a flask cooled in an ice bath.[13] Slowly add isobutylbenzene (1.0 eq) and acetic anhydride (1.1 eq). Stir for 1 hour.[13] Quench the reaction by slowly adding it to ice-cold HCl. Extract the product, p-isobutylacetophenone, with dichloromethane.[13]

  • Step 2: Reduction: Dissolve the p-isobutylacetophenone in methanol. Cool in an ice bath and add sodium borohydride (NaBH₄) portion-wise. Stir until the reaction is complete (monitored by TLC). Neutralize with acid and extract the resulting alcohol.

  • Step 3: Carbonylation (Conceptual Lab Analog): Note: Direct carbonylation requires high-pressure equipment not available in most labs. A common undergraduate alternative involves converting the alcohol to an alkyl halide, forming a Grignard reagent, and then reacting it with solid CO₂ (dry ice).[13][17]

    • Convert the alcohol to 1-(1-chloroethyl)-4-isobutylbenzene using thionyl chloride.

    • React the chloride with magnesium turnings in dry ether to form the Grignard reagent.[13]

    • Pour the Grignard reagent over crushed dry ice.

    • Acidify with HCl to protonate the carboxylate, yielding ibuprofen.[17] Purify by recrystallization.

Protocol 3.3: Synthesis of Aspirin

This is a standard, high-yield protocol suitable for any chemistry laboratory.

  • Reaction Setup: Place 2.0 g of salicylic acid into a 125-mL Erlenmeyer flask.[16]

  • Reagent Addition: In a fume hood, add 5 mL of acetic anhydride, followed by 5-8 drops of concentrated sulfuric acid as a catalyst.[16]

  • Reaction: Gently swirl the flask and heat it in a water bath (~70-80 °C) for 10-15 minutes.[16][18]

  • Crystallization: Allow the flask to cool to room temperature. Then, slowly add 50 mL of cold water to the mixture to hydrolyze the excess acetic anhydride. Cool the mixture in an ice bath to complete the crystallization of aspirin.[16]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.[16] Wash the crystals with small portions of ice-cold water.

  • Drying: Allow the product to air-dry completely on the funnel or on a watch glass.

Protocol 3.4: Purity Analysis and Characterization
  • Melting Point: Determine the melting point range of the purified product. A sharp melting point close to the literature value indicates high purity.

  • Ferric Chloride Test (for Aspirin): Dissolve a small amount of the synthesized aspirin in water and add a few drops of 1% ferric chloride solution. The absence of a purple color indicates that all the phenolic salicylic acid has reacted.[15]

  • Spectroscopy: Confirm the identity and purity of the products using ¹H NMR, ¹³C NMR, and IR spectroscopy. Compare the obtained spectra with reference data.

  • HPLC: Use High-Performance Liquid Chromatography (HPLC) with a suitable standard to determine the precise purity of the final product.

Discussion and Future Outlook

This comparative analysis highlights a clear trend in pharmaceutical synthesis: a move towards greater efficiency and sustainability.

  • Fenamates: The evolution from the Ullmann condensation to the Buchwald-Hartwig amination for C-N bond formation exemplifies the drive to replace harsh, stoichiometric reagents with milder, more efficient catalytic systems.[7][8]

  • Profens: The BHC process for ibuprofen synthesis is a landmark in green industrial chemistry, demonstrating that redesigning a synthetic route can drastically reduce waste and improve atom economy.[11]

  • Salicylates: The synthesis of aspirin remains a model of simplicity and efficiency, a benchmark against which more complex syntheses can be measured.

The future of NSAID precursor synthesis will likely focus on further integrating the principles of green chemistry.[4][19][20] Key areas of development include:

  • Continuous Flow Chemistry: Offering better control over reaction parameters, improved safety, and easier scalability.[4]

  • Biocatalysis: Using enzymes to perform specific chemical transformations with high selectivity under mild, aqueous conditions.[20]

  • Solvent-Free Reactions: Employing techniques like mechanochemistry to reduce the significant environmental impact of organic solvents.[21]

By continually refining synthetic methodologies, the pharmaceutical industry can not only produce essential medicines more economically but also significantly reduce its environmental footprint, addressing the growing concerns about pharmaceutical pollutants in ecosystems.[1][22][23][24][25]

References

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  • Aim at chemical synthesis through Ibuprofen - Medicilon. (2023, January 2). Medicilon. Retrieved February 19, 2026, from [Link]

  • Ibuprofen Synthesis | Synaptic - Central College. (2019, April 11). Central College. Retrieved February 19, 2026, from [Link]

  • 1: Synthesis of Aspirin (Experiment) - Chemistry LibreTexts. (2020, June 29). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

  • Principles of green chemistry: Advancing pharma sustainability. (2024, December 24). European Pharmaceutical Review. Retrieved February 19, 2026, from [Link]

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  • Esterification of Salicylic Acid | PDF | Ester | Chemical Reactions - Scribd. (n.d.). Scribd. Retrieved February 19, 2026, from [Link]

  • Green Chemistry in the Synthesis of Pharmaceuticals | Chemical Reviews. (2021, December 15). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Synthesis of Ibuprofen with Modified and Economical Process as an NSAID Drug. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

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  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • Chemistry 104: Synthesis of Aspirin. (2025, May 14). Los Angeles City College. Retrieved February 19, 2026, from [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Request PDF - ResearchGate. (2020, October 14). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Green Chemistry Pharmaceutical Industry - Syrris. (n.d.). Syrris. Retrieved February 19, 2026, from [Link]

  • Synthesis of Ibuprofen - Chemistry Steps. (2025, December 9). Chemistry Steps. Retrieved February 19, 2026, from [Link]

  • Preparation of Aspirin From Salicylic Acid | PDF - Scribd. (n.d.). Scribd. Retrieved February 19, 2026, from [Link]

  • The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals - PharmaFeatures. (2025, January 27). PharmaFeatures. Retrieved February 19, 2026, from [Link]

  • Synthesis. (n.d.). University of Bristol. Retrieved February 19, 2026, from [Link]

  • Preparation of Methyl Salicylate. (n.d.). Retrieved February 19, 2026, from [Link]

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  • Synthesis of Ibuprofen in the Introductory Organic Laboratory | Journal of Chemical Education - ACS Publications. (2011, April 5). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Cas 61-68-7,Mefenamic acid | lookchem. (n.d.). LookChem. Retrieved February 19, 2026, from [Link]

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  • CN103420863A - Mefenamic acid short-process synthesis preparation and refining method - Google Patents. (n.d.). Google Patents.
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  • Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation | Semantic Scholar. (2003, January 6). Semantic Scholar. Retrieved February 19, 2026, from [Link]

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Comparative

Introduction: The Structural Significance of Aminobenzoic Acid Isomers

A Senior Application Scientist's Guide to Spectroscopic Data Comparison of Aminobenzoic Acid Derivatives Aminobenzoic acids are a class of organic compounds that are foundational to numerous applications, from the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Spectroscopic Data Comparison of Aminobenzoic Acid Derivatives

Aminobenzoic acids are a class of organic compounds that are foundational to numerous applications, from the synthesis of dyes and pharmaceuticals to their role as building blocks in materials science. Their utility is intrinsically linked to their isomeric form, as the relative positions of the amino (-NH₂) and carboxylic acid (-COOH) groups on the benzene ring dictate the molecule's electronic properties, reactivity, and intermolecular interactions. Understanding and confirming the specific isomer—be it ortho (2-aminobenzoic acid, anthranilic acid), meta (3-aminobenzoic acid), or para (4-aminobenzoic acid, PABA)—is therefore a critical first step in any research or development endeavor.

This guide provides a comprehensive comparison of the key spectroscopic data for these three primary isomers. As a Senior Application Scientist, my goal is not merely to present data but to illuminate the underlying principles that govern the observed spectral differences. We will explore how subtle shifts in molecular symmetry and electronic distribution manifest in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing a robust framework for unambiguous isomer identification. The protocols described herein are designed to be self-validating, ensuring that you can confidently apply these techniques in your own laboratory.

Experimental Workflow: A Systematic Approach to Isomer Differentiation

The reliable acquisition of spectroscopic data is paramount. The following workflow outlines a standardized procedure for sample preparation and analysis, ensuring reproducibility and data integrity.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation A Weigh ~10-20 mg of aminobenzoic acid isomer B Dissolve in appropriate deuterated solvent (e.g., DMSO-d6) for NMR analysis A->B C Prepare KBr pellet or mull for IR analysis A->C D Prepare dilute solution (e.g., in ethanol) for UV-Vis analysis A->D E Acquire ¹H and ¹³C NMR spectra B->E F Acquire IR spectrum C->F G Acquire UV-Vis spectrum D->G H Analyze chemical shifts, coupling patterns, and integration in NMR spectra E->H I Identify characteristic functional group frequencies in IR spectra F->I J Determine λmax and molar absorptivity from UV-Vis spectra G->J K Compare experimental data with reference spectra and theoretical values H->K I->K J->K

Caption: Standardized workflow for the spectroscopic analysis of aminobenzoic acid isomers.

Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the carbon-hydrogen framework and the electronic environment of the protons and carbon atoms.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the aminobenzoic acid isomer.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the sample and exchanging with the labile -NH₂ and -COOH protons.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32 (adjust for optimal signal-to-noise).

    • Relaxation Delay: 5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more (as ¹³C has a low natural abundance).

    • Relaxation Delay: 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

2. Infrared (IR) Spectroscopy

  • Objective: To identify the key functional groups present in the molecule based on their vibrational frequencies.

  • Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the aminobenzoic acid isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Acquire a background spectrum of the empty sample compartment before running the sample.

3. UV-Visible (UV-Vis) Spectroscopy

  • Objective: To probe the electronic transitions within the molecule, which are sensitive to conjugation and the substitution pattern on the benzene ring.

  • Instrumentation: Dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of the aminobenzoic acid isomer in a UV-transparent solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to obtain a final concentration that gives a maximum absorbance between 0.5 and 1.5 (typically in the range of 10-50 µM).

  • Data Acquisition:

    • Wavelength Range: 200-400 nm.

    • Scan Speed: Medium.

    • Use a matched pair of quartz cuvettes, with one containing the pure solvent as a blank.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for the ortho, meta, and para isomers of aminobenzoic acid. These values are compiled from various sources and represent typical observations. Minor variations may occur depending on the specific experimental conditions.

Table 1: ¹H NMR Spectroscopic Data (in DMSO-d₆)
IsomerAromatic Protons (ppm)Coupling Patterns-NH₂ Protons (ppm)-COOH Proton (ppm)
Ortho 6.5-7.8Complex multiplet~5.0 (broad)~11.0 (broad)
Meta 7.0-7.5Complex multiplet~5.5 (broad)~12.5 (broad)
Para 6.6 (d), 7.6 (d)Two doublets (AA'BB' system)~5.9 (broad)~12.2 (broad)

The chemical shifts of the -NH₂ and -COOH protons are highly dependent on concentration and temperature due to hydrogen bonding.

Table 2: ¹³C NMR Spectroscopic Data (in DMSO-d₆)
IsomerAromatic Carbons (ppm)Carbonyl Carbon (ppm)
Ortho ~110-150 (6 signals)~169
Meta ~115-140 (6 signals)~168
Para ~113-152 (4 signals due to symmetry)~167
Table 3: Key IR Absorption Frequencies (cm⁻¹)
IsomerN-H StretchC=O StretchO-H Stretch (Carboxylic Acid)C-N Stretch
Ortho ~3300-3500~1660-1680~2500-3300 (broad)~1240
Meta ~3300-3500~1680-1700~2500-3300 (broad)~1220
Para ~3300-3500~1670-1690~2500-3300 (broad)~1280
Table 4: UV-Vis Spectroscopic Data (in Ethanol)
Isomerλmax 1 (nm)λmax 2 (nm)
Ortho ~250~330
Meta ~230~300
Para ~285-

Discussion and Interpretation: Connecting Spectra to Structure

The differentiation of aminobenzoic acid isomers is a classic example of how spectroscopy can reveal subtle structural nuances.

NMR Spectroscopy: The Power of Symmetry and Electronic Effects

The most striking difference in the ¹H NMR spectra is the pattern observed for 4-aminobenzoic acid (para) . Due to the molecule's C₂ᵥ symmetry, the protons at positions 2 and 6 are chemically equivalent, as are the protons at positions 3 and 5. This results in a simplified spectrum with two distinct doublets, characteristic of a para-substituted benzene ring. In contrast, the ortho and meta isomers lack this symmetry, leading to more complex multiplet patterns in their aromatic regions, making them harder to distinguish from each other based solely on ¹H NMR.

However, ¹³C NMR provides a clearer distinction. 4-aminobenzoic acid will show only four signals in the aromatic region due to its symmetry, whereas the ortho and meta isomers will each display six distinct signals for the six aromatic carbons.

The electronic nature of the substituents also plays a crucial role. The amino group is an activating, electron-donating group, while the carboxylic acid is a deactivating, electron-withdrawing group. This electronic interplay influences the chemical shifts of the aromatic protons and carbons. For instance, in the para isomer, the protons ortho to the electron-donating amino group are shielded and appear at a lower chemical shift (upfield) compared to the protons ortho to the electron-withdrawing carboxylic acid group.

Caption: Relationship between molecular symmetry and NMR spectral complexity in aminobenzoic acid isomers.

IR Spectroscopy: Probing Functional Groups and Hydrogen Bonding

The IR spectra of all three isomers are dominated by the characteristic absorptions of the amino and carboxylic acid functional groups. The broad O-H stretch of the carboxylic acid, typically centered around 3000 cm⁻¹, is a prominent feature in all three. The N-H stretching vibrations of the primary amine appear as two bands in the 3300-3500 cm⁻¹ region.

The position of the C=O stretching vibration of the carboxylic acid can be subtly influenced by intramolecular hydrogen bonding. In 2-aminobenzoic acid (ortho) , the proximity of the amino and carboxylic acid groups allows for strong intramolecular hydrogen bonding. This can lower the C=O stretching frequency compared to the meta and para isomers, where such intramolecular bonding is not possible. This subtle shift, while small, can be a useful diagnostic feature when comparing high-quality spectra.

UV-Vis Spectroscopy: The Influence of Conjugation

UV-Vis spectroscopy is particularly sensitive to the extent of conjugation in a molecule. The absorption maxima (λmax) correspond to electronic transitions, typically π → π* transitions in these aromatic systems. The position of the substituents affects the energy of these transitions.

4-aminobenzoic acid exhibits the most extended conjugation, with the electron-donating amino group and the electron-withdrawing carboxylic acid group in direct conjugation through the benzene ring. This "push-pull" effect lowers the energy gap for the electronic transition, resulting in a significantly red-shifted (longer wavelength) λmax compared to the meta isomer. The ortho isomer also shows a red-shifted absorption due to conjugation, but steric hindrance between the adjacent bulky groups can slightly disrupt the planarity of the molecule, affecting the extent of orbital overlap. The meta isomer , where the groups are not in direct conjugation, has the least red-shifted λmax.

Conclusion

While each spectroscopic technique provides valuable information, a combination of methods is often necessary for the definitive identification of aminobenzoic acid isomers. ¹³C NMR is arguably the most powerful single technique for this purpose, as the number of aromatic signals directly reflects the molecular symmetry. However, ¹H NMR provides valuable information about the substitution pattern, and IR and UV-Vis spectroscopy offer rapid and complementary data regarding the functional groups and electronic structure. By systematically applying the workflows and understanding the interpretive principles outlined in this guide, researchers can confidently and accurately characterize these important chemical building blocks.

References

  • National Institute of Standards and Technology (NIST) , Chemistry WebBook, NIST, [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., and Vyvyan, J.R., Introduction to Spectroscopy, 5th ed., Cengage Learning, 2015.
  • UCLA Chemistry Department , Organic Chemistry Resources, University of California, Los Angeles, [Link]

Validation

A Multi-Faceted Approach to Validating the Structure of Synthesized 2-[Benzyl(methyl)amino]benzoic Acid

A Senior Application Scientist's Guide to Ensuring Structural Integrity In the landscape of drug discovery and materials science, the unambiguous structural confirmation of a newly synthesized molecule is the bedrock upo...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Ensuring Structural Integrity

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of a newly synthesized molecule is the bedrock upon which all subsequent research is built. For N-substituted anthranilic acids like 2-[Benzyl(methyl)amino]benzoic acid, a scaffold of interest in medicinal chemistry, rigorous validation is not merely a procedural formality but a critical checkpoint to ensure data integrity and reproducibility.

This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to validate the structure of 2-[Benzyl(methyl)amino]benzoic acid. Moving beyond a simple checklist of methods, we will explore the causality behind our experimental choices, demonstrating how a synergistic, multi-technique approach provides a self-validating system for absolute structural confidence.

The Analytical Imperative: Beyond a Single Spectrum

The synthesis of 2-[Benzyl(methyl)amino]benzoic acid, often achieved through methods like the nucleophilic substitution of 2-chlorobenzoic acid or the alkylation of 2-(methylamino)benzoic acid, can potentially yield isomers or retain unreacted starting materials. For instance, benzylation could occur at the carboxylate oxygen, or over-alkylation could lead to quaternary ammonium salts. Therefore, relying on a single analytical technique is insufficient. A robust validation strategy integrates data from multiple orthogonal methods, each providing a unique piece of the structural puzzle.

The Core Validation Workflow: An Integrated Strategy

Our approach is not linear but convergent. Data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) are woven together to build an unshakeable structural case.

G Fig. 1: Integrated workflow for structural validation. cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Suite cluster_conclusion Final Confirmation Synthesis Synthesized Product Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) 'Connectivity' Purification->NMR MS Mass Spectrometry (HRMS) 'Composition' Purification->MS IR IR Spectroscopy 'Functional Groups' Purification->IR HPLC HPLC-DAD 'Purity & Identity' Purification->HPLC Confirmed Structure Confirmed NMR->Confirmed MS->Confirmed IR->Confirmed HPLC->Confirmed

Caption: Fig. 1: A logical workflow demonstrating the integration of multiple analytical techniques for the definitive structural confirmation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the cornerstone of molecular structure elucidation. It maps the carbon-hydrogen framework, providing direct evidence of atomic connectivity.

Expertise & Causality: For 2-[Benzyl(methyl)amino]benzoic acid, we primarily use ¹H and ¹³C NMR. The ¹H NMR spectrum gives us the number of different types of protons, their electronic environment, and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum complements this by showing all unique carbon environments. The true power lies in using two-dimensional (2D) techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) to link these puzzle pieces together, creating a self-validating dataset that confirms the precise arrangement of atoms.

Technique Expected Observation for 2-[Benzyl(methyl)amino]benzoic acid Rationale
¹H NMR ~10-13 ppm (singlet, 1H): -COOH proton. ~7.0-8.0 ppm (multiplets, 9H): Aromatic protons from both rings. ~4.5 ppm (singlet, 2H): Benzylic -CH₂- protons. ~2.9 ppm (singlet, 3H): N-Methyl -CH₃ protons.The acidic proton of the carboxyl group is highly deshielded. The aromatic region will show distinct patterns for the disubstituted and monosubstituted rings. The benzylic and methyl protons appear as singlets as they have no adjacent proton neighbors.[1][2]
¹³C NMR ~170 ppm: Carboxylic acid carbon (C=O). ~110-155 ppm: 12 aromatic carbons. ~55 ppm: Benzylic carbon (-CH₂-). ~40 ppm: N-Methyl carbon (-CH₃-).Chemical shifts are characteristic of the carbon type. The carbonyl carbon is significantly downfield. The number of aromatic signals can confirm the presence of both rings.[1][3]
2D NMR (COSY, HMBC) COSY shows correlations between adjacent aromatic protons. HMBC shows correlations between the N-methyl protons and the adjacent aromatic carbon, and the benzylic protons and carbons in both rings.These experiments definitively prove the connectivity. For example, an HMBC correlation from the N-methyl protons to the benzylic carbon would be unexpected and indicate an issue, whereas a correlation to the adjacent aromatic carbon validates the N-CH₃ attachment.

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

While NMR maps the skeleton, MS provides the molecular weight, acting as a fundamental check on the elemental composition.

Expertise & Causality: Standard MS provides the molecular weight, but High-Resolution Mass Spectrometry (HRMS) is the gold standard for trustworthiness. HRMS measures the mass-to-charge ratio to several decimal places, allowing for the calculation of a unique elemental formula. For a target molecule with the formula C₁₅H₁₅NO₂, any deviation from the calculated exact mass immediately flags a potential structural issue.

Parameter Expected Value Significance
Molecular Formula C₁₅H₁₅NO₂Derived from the proposed structure.
Calculated Exact Mass 241.1103 g/mol The theoretical monoisotopic mass.
HRMS (ESI+) Result [M+H]⁺ = 242.1176The experimentally observed mass of the protonated molecule. This must match the theoretical value within a narrow tolerance (typically < 5 ppm).[1]
Key Fragmentation m/z = 196, 91Loss of the carboxyl group (-COOH) and the formation of the benzyl/tropylium cation (C₇H₇⁺) are expected fragmentation pathways that support the proposed structure.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and invaluable tool for confirming the presence of key functional groups, which is especially useful for monitoring the progress of a reaction.

Expertise & Causality: The synthesis of our target involves the formation of a tertiary amine and the preservation of a carboxylic acid. The IR spectrum provides a quick confirmation of these groups. The presence of a broad O-H stretch and a sharp C=O stretch confirms the carboxylic acid, while the absence of a secondary amine N-H stretch (which would be present in a precursor like 2-(benzylamino)benzoic acid) validates the success of the N-methylation step.

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
Carboxylic Acid2500-3300 (Broad)O-H Stretch
Carboxylic Acid~1700 (Strong, Sharp)C=O Stretch[2]
Aromatic Ring~3000-3100 ~1450-1600Aromatic C-H Stretch C=C Ring Stretching
Amine1200-1350C-N Stretch[2]

High-Performance Liquid Chromatography (HPLC): The Purity Arbiter

A pure spectrum does not guarantee a pure compound. Isomeric impurities can be indistinguishable by NMR or MS alone. HPLC is essential for assessing the purity of the final product.

Expertise & Causality: We employ a reversed-phase HPLC method, typically with a C18 column. The separation is based on polarity. By developing a method that shows a single, sharp peak for our compound, we can quantify its purity. Using a Photo Diode Array (PDA) or Diode Array Detector (DAD) adds another layer of validation. A "pure" peak will exhibit a consistent UV-Vis spectrum across its entire width. Any spectral inconsistencies would suggest a co-eluting impurity.[4][5]

Parameter Typical Condition Rationale
Column C18, 5 µm, 4.6 x 250 mmStandard for separation of moderately polar small molecules.
Mobile Phase Acetonitrile and Water (with 0.1% Formic or Phosphoric Acid)An acidic modifier is used to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.[4][5]
Detection UV at ~254 nmAromatic systems strongly absorb UV light.
Expected Result A single major peak with >99% peak area.Demonstrates high purity of the synthesized compound.

Comparative Analysis: 2-[Benzyl(methyl)amino]benzoic acid vs. 2-(Benzylamino)benzoic acid

To underscore the specificity of this validation workflow, let's compare our target with its secondary amine analogue.

Analytical Data 2-[Benzyl(methyl)amino]benzoic acid (Target) 2-(Benzylamino)benzoic acid (Analogue) Key Differentiator
¹H NMR No N-H signal. N-CH₃ singlet at ~2.9 ppm.N-H singlet (broad) present. No N-CH₃ signal.Presence/absence of key proton signals.
IR Spectrum No N-H stretch at ~3300-3500 cm⁻¹.N-H stretch present at ~3300-3500 cm⁻¹.Definitive functional group identification.
Exact Mass (HRMS) [M+H]⁺ = 242.1176 (for C₁₅H₁₅NO₂)[M+H]⁺ = 228.1019 (for C₁₄H₁₃NO₂)A difference of a methylene group (CH₂) is easily resolved.

This comparison clearly shows that our multi-faceted approach can easily and definitively distinguish between closely related structures, preventing costly misidentification.

Detailed Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Accurately weigh 5-10 mg of the synthesized compound.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[3]

  • Ensure the sample is fully dissolved; vortex gently if necessary.

  • Acquire a ¹H spectrum, followed by a ¹³C spectrum.

  • If further confirmation is needed, perform 2D NMR experiments such as COSY and HMBC using standard instrument parameters.

Protocol 2: HRMS Sample Preparation and Analysis
  • Prepare a stock solution of the sample at ~1 mg/mL in an appropriate solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent.

  • Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.

  • Acquire data in positive ion mode using Electrospray Ionization (ESI).

  • Analyze the resulting spectrum for the [M+H]⁺ ion and compare the measured mass to the theoretical exact mass.

Protocol 3: HPLC Method for Purity Analysis
  • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as 0.1% formic acid in acetonitrile. Filter and degas both phases.

  • Sample Preparation: Prepare a sample solution at ~0.5 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter into an HPLC vial.[5]

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: DAD/PDA, monitoring at 254 nm.

    • Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Data Analysis: Integrate the peak corresponding to the product and calculate the peak area percentage to determine purity. Use the DAD to assess peak purity.

Caption: Fig. 2: A relationship diagram showing how orthogonal data from four key analytical techniques converge to confirm a single, validated chemical structure.

Conclusion

References

  • SIELC Technologies. (2018, February 16). Separation of Benzoic acid, 2-(methylamino)- on Newcrom R1 HPLC column. Available at: [Link]

  • He, W., et al. (2020). Facile synthesis of 2-(2-aminobenzoyl)benzoic acid via a base-promoted aerobic cascade reaction. RSC Advances. Available at: [Link]

  • Miltojević, A., & Radulović, N. (2015). COMPLETE ASSIGNMENT OF 1H- AND 13C-NMR SPECTRA OF ANTHRANILIC ACID AND ITS HYDROXY DERIVATIVES AND SALICYLIC ACID AND ITS AMINO DERIVATIVES. Semantic Scholar. Available at: [Link]

  • Tiwari, D., et al. (2011, June 15). synthesis and pharmacological screening of n- substituted anthranilic acid derivatives. International Journal of Drug Development & Research. Available at: [Link]

  • Miltojević, A., & Radulović, N. (2015). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. SciSpace. Available at: [Link]

  • IT Medical Team. (n.d.). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF NSUBSTITUTED ANTHRANI. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 2-(methylamino)-, methyl ester. NIST WebBook. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 2-(methylamino)-, 2-methylpropyl ester. NIST WebBook. Available at: [Link]

  • PubChem. (2025, December 27). 5-Amino-2-[benzyl(methyl)amino]benzoic acid. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. PMC. Available at: [Link]

  • ResearchGate. (2021, December 6). (PDF) One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and its antibacterial screening. Available at: [Link]

  • DergiPark. (2018, March 8). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Available at: [Link]

  • MDPI. (2022, February 28). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Available at: [Link]

  • National Center for Biotechnology Information. (2021, September 29). Two-mode analysis by high-performance liquid chromatography of p-amino benzoic acid ethyl ester-labeled monosaccharides. Glycoscience Protocols (GlycoPODv2). Available at: [Link]

  • PubChem. (n.d.). 2-[(Methylamino)methyl]benzoic acid. Available at: [Link]

Sources

Comparative

Technical Comparison Guide: 2-[Benzyl(methyl)amino]benzoic Acid (BMABA) Analogs

Executive Summary: The BMABA Scaffold in Drug Discovery 2-[Benzyl(methyl)amino]benzoic acid (BMABA), chemically defined as N-benzyl-N-methylanthranilic acid, represents a critical "privileged structure" in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The BMABA Scaffold in Drug Discovery

2-[Benzyl(methyl)amino]benzoic acid (BMABA), chemically defined as N-benzyl-N-methylanthranilic acid, represents a critical "privileged structure" in medicinal chemistry. It serves as a lipophilic, conformationally restricted analog of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) and a precursor to acridone and quinazoline alkaloids.

While BMABA analogs offer potent inhibition of specific enzymatic targets (notably aldo-keto reductases and specific kinases), their structural homology to classical NSAIDs presents a significant challenge: Cross-Reactivity.

This guide provides an objective technical comparison of BMABA analogs against established therapeutic standards, focusing specifically on immunological cross-reactivity and off-target enzymatic inhibition . We analyze why this scaffold triggers false positives in fenamate immunoassays and how to structurally modify it to improve selectivity.

Comparative Analysis: BMABA vs. Therapeutic Standards

The following analysis contrasts BMABA with Mefenamic Acid (the parent fenamate) and Lobenzarit (an immunomodulator).

Table 1: Structural and Functional Homology Profile
FeatureBMABA (Target Scaffold) Mefenamic Acid (Reference) Lobenzarit (Analog)
Core Structure N-Benzyl-N-methylanthranilic acidN-(2,3-Dimethylphenyl)anthranilic acidN-(2-Carboxyphenyl)-4-chloroanthranilic acid
Primary Target Aldo-keto reductases (AKR1C), Kinase modulationCOX-1 / COX-2 (Non-selective)S100 Proteins, Immunomodulation
Lipophilicity (LogP) ~3.8 (High)~5.1~4.2
Immuno-Cross Reactivity High (binds anti-fenamate Abs)Reference Standard (100%)Moderate
Metabolic Risk N-dealkylation to N-methylanthranilic acidOxidation to 3'-hydroxymethylGlucuronidation
Mechanistic Insight: The "Hinge" Region

The cross-reactivity stems from the anthranilic acid hinge . In Mefenamic acid, the secondary amine forms an intramolecular hydrogen bond with the carboxylic acid, locking the conformation.

  • In BMABA: The N-methyl group disrupts this hydrogen bond, altering the torsion angle. However, the bulky benzyl group mimics the 2,3-dimethylphenyl ring of Mefenamic acid sufficiently to fool polyclonal antibodies and occupy the hydrophobic channel of COX enzymes, leading to off-target toxicity .

Cross-Reactivity Pathways & Signaling

To understand the impact of BMABA analogs on cellular signaling, we must map their interference with the Arachidonic Acid pathway (COX inhibition) and their potential to trigger hypersensitivity reactions.

Diagram 1: Pharmacological & Immunological Cross-Reactivity Pathways

BMABA_CrossReactivity cluster_Enzymatic Off-Target Pharmacology cluster_Immuno Immunological Interference BMABA BMABA Analog (Scaffold) COX1 COX-1 Enzyme (Constitutive) BMABA->COX1 Steric Mimicry COX2 COX-2 Enzyme (Inducible) BMABA->COX2 Weak Inhibition Hapten Protein Conjugation (Haptenization) BMABA->Hapten Reactive Metabolite Assay False Positive in ELISA BMABA->Assay Binds Anti-Mefenamic Antibodies PGE2 Prostaglandin E2 (Reduced) COX1->PGE2 Inhibits Synthesis Gastric Gastric Mucosal Damage PGE2->Gastric Loss of Protection APC Antigen Presenting Cell Hapten->APC TCell T-Cell Activation (Hypersensitivity) APC->TCell Cross-Reactive with Fenamates

Caption: Figure 1. Dual pathways of cross-reactivity. Top: Pharmacological off-target inhibition of COX-1 leading to gastric toxicity. Bottom: Haptenization leading to immunological cross-reactivity and assay interference.

Validated Experimental Protocols

To ensure the safety and specificity of your BMABA analog, you must perform the following self-validating assays.

Protocol A: Competitive ELISA for Structural Cross-Reactivity

Objective: Determine if your BMABA analog interferes with established fenamate detection assays or triggers cross-reactive antibodies.

Materials:

  • Anti-Mefenamic Acid Polyclonal Antibody (Rabbit).

  • Mefenamic Acid-HRP Conjugate (Tracer).

  • TMB Substrate.

  • Analyte: BMABA Analog (Series dilution: 0.1 nM to 10 µM).

Methodology:

  • Coating: Coat 96-well microplate with Goat Anti-Rabbit IgG (Capture Ab) at 5 µg/mL in PBS (pH 7.4). Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBS-T (0.05% Tween-20). Block with 1% BSA in PBS for 2 hours at RT.

  • Competition Step:

    • Add 50 µL of BMABA analog standards.

    • Add 50 µL of Mefenamic Acid-HRP Conjugate.

    • Add 50 µL of Anti-Mefenamic Acid Antibody (limiting concentration).

    • Logic: The BMABA analog and the HRP-tracer compete for the limited antibody binding sites.

  • Incubation: Shake at 500 rpm for 1 hour at RT. Equilibrium must be reached to ensure accurate

    
     determination.
    
  • Detection: Wash 5x with PBS-T. Add 100 µL TMB substrate. Stop reaction with 1M

    
     after 15 mins.
    
  • Analysis: Measure OD at 450 nm. Plot % Binding (

    
    ) vs. Log[Concentration].
    

Interpretation:

  • < 0.1% Cross-Reactivity: Highly Specific (Safe for development).

  • > 10% Cross-Reactivity: Significant structural overlap; high risk of allergic cross-sensitization in fenamate-sensitive patients.

Protocol B: COX Isoform Selectivity Screening

Objective: Assess off-target inhibition of COX enzymes, a common liability for anthranilic acid derivatives.

Methodology:

  • Enzyme System: Recombinant Ovine COX-1 and Human Recombinant COX-2.

  • Substrate: Arachidonic Acid (10 µM) + Colorimetric co-substrate (TMPD).

  • Reaction:

    • Pre-incubate Enzyme + BMABA Analog (or Indomethacin control) for 10 mins in Tris-HCl buffer (pH 8.0) containing Heme.

    • Initiate reaction with Arachidonic Acid.

    • Monitor oxidation of TMPD at 590 nm (kinetic mode).

  • Calculation: Calculate

    
     for COX-1 and COX-2.
    
  • Selectivity Ratio:

    
    .
    

Success Criteria:

  • Ideal BMABA Probe:

    
     for both enzymes (No off-target activity).
    
  • NSAID Candidate: Ratio < 0.1 (COX-2 Selective) is preferred to minimize gastric toxicity.

Troubleshooting & Optimization Guide

When designing BMABA analogs, small structural changes yield massive shifts in cross-reactivity.

IssueRoot CauseChemical Solution
High COX-1 Inhibition The benzyl ring fits too perfectly into the hydrophobic channel.Introduce polarity: Add a methoxy or fluoro group to the benzyl ring (para-position) to disrupt hydrophobic packing in COX-1.
High Background Fluorescence Intramolecular Charge Transfer (ICT) is inefficient.Rigidify: Cyclize the N-methyl and benzyl groups into a tetrahydroisoquinoline system (though this changes the scaffold).
Poor Solubility High lipophilicity of the benzyl group.Solubilize: Convert the carboxylic acid to a morpholine amide or introduce a piperazine tail on the benzyl ring.

References

  • Structural Basis of Fenamate Inhibition : Smith, W. L., & DeWitt, D. L. (1996). Prostaglandin Endoperoxide H Synthases-1 and -2. Advances in Immunology.

  • Hypersensitivity to Anthranilic Acid Derivatives : Doña, I., et al. (2011). Hypersensitivity reactions to anthranilic acid derivatives: A case of selective allergy. Journal of Investigational Allergology and Clinical Immunology.

  • Fluorescence Properties of N-Methylanthraniloyl Derivatives : Hiratsuka, T. (2003). New ribose-modified fluorescent analogs of adenine and guanine nucleotides available as substrates for various enzymes. Biophysical Journal.

  • Cross-Reactivity in Immunoassays : Levinson, S. S. (1992). The nature of heterophilic antibodies and their role in immunoassay interference. Journal of Clinical Immunoassay.

  • Synthesis of N-benzylanthranilic acids : PubChem Compound Summary for CID 12784711, 5-Amino-2-[benzyl(methyl)amino]benzoic acid.

Validation

A Comparative Analysis of the Antimicrobial Properties of Benzoic Acid Derivatives

A Technical Guide for Researchers and Drug Development Professionals Introduction: The Enduring Relevance of Benzoic Acid and Its Analogs Benzoic acid, a simple aromatic carboxylic acid, and its derivatives have long bee...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Relevance of Benzoic Acid and Its Analogs

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives have long been recognized for their broad-spectrum antimicrobial activity.[1] Their utility spans from food preservation to pharmaceuticals and cosmetics. The core benzoic acid scaffold offers a versatile platform for chemical modification, allowing for the fine-tuning of antimicrobial potency, spectrum of activity, and physicochemical properties. Understanding the nuances of how structural modifications to the benzene ring and carboxylic acid group influence antimicrobial efficacy is paramount for the rational design of new and improved therapeutic agents.

This guide will delve into a comparative analysis of prominent benzoic acid derivatives, including salicylic acid, p-hydroxybenzoic acid (and its paraben esters), gallic acid, and protocatechuic acid. We will explore their relative efficacies against a range of microorganisms, dissect their mechanisms of action, and provide detailed experimental protocols for their evaluation.

Comparative Antimicrobial Efficacy: A Quantitative Overview

The antimicrobial potency of a compound is most commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents the visible growth of a microorganism.[2] A lower MIC value indicates a higher antimicrobial potency. The following tables summarize the MIC values for benzoic acid and its key derivatives against representative Gram-positive bacteria, Gram-negative bacteria, yeast, and mold. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions such as pH, media composition, and inoculum size.[3]

Table 1: Minimum Inhibitory Concentration (MIC) of Benzoic Acid Derivatives against Bacteria

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Reference(s)
Benzoic Acid>1000 µg/mL (pH 7.0)1000 µg/mL[2][4]
Salicylic Acid (2-hydroxybenzoic acid)100 µg/mL1000 µg/mL[2][5]
p-Hydroxybenzoic Acid (4-hydroxybenzoic acid)>2000 µg/mL>2000 µg/mL[2]
Methylparaben--
Propylparaben--
Gallic Acid (3,4,5-trihydroxybenzoic acid)500-2000 µg/mL-[5]
Protocatechuic Acid (3,4-dihydroxybenzoic acid)200-700 µg/mL-[5]

Table 2: Minimum Inhibitory Concentration (MIC) of Benzoic Acid Derivatives against Fungi

CompoundCandida albicans (Yeast)Aspergillus niger (Mold)Reference(s)
Benzoic Acid>1000 µg/mL (pH 7.0)-[4]
Salicylic Acid--
p-Hydroxybenzoic Acid--
Methylparaben--
Propylparaben--
Gallic Acid--
Protocatechuic Acid--

Unraveling the Mechanisms of Antimicrobial Action

The antimicrobial activity of benzoic acid derivatives is not uniform; rather, it is a result of diverse and sometimes overlapping mechanisms that are highly dependent on the specific chemical structure of the derivative and the target microorganism.

The Role of pH and Membrane Disruption

For benzoic acid and many of its derivatives, the antimicrobial action is intrinsically linked to the pH of the environment.[1] The undissociated, lipophilic form of the acid, which is more prevalent in acidic conditions, can readily diffuse across the microbial cell membrane.[1][6] Once inside the cytoplasm, where the pH is near neutral, the acid dissociates, releasing a proton and acidifying the cell's interior.[1][6] This intracellular pH drop disrupts essential metabolic processes and inhibits the function of critical enzymes, ultimately leading to growth inhibition or cell death.[6]

cluster_0 External Environment (Acidic pH) cluster_1 Microbial Cell cluster_2 Cytoplasm Undissociated Acid Undissociated Acid Cell Membrane Cell Membrane Undissociated Acid->Cell Membrane Passive Diffusion Dissociated Acid Dissociated Acid (Anion + H+) Cell Membrane->Dissociated Acid Dissociation Cytoplasm (Neutral pH) Cytoplasm (Neutral pH) Metabolic Disruption Disruption of Metabolism & Enzymes Dissociated Acid->Metabolic Disruption

Caption: General mechanism of antimicrobial action for weak organic acids like benzoic acid.

Specific Mechanisms of Key Derivatives

Salicylic Acid: Beyond the general acidification mechanism, salicylic acid can also interfere with bacterial virulence by affecting biofilm formation and increasing the population of persister cells.[7] In some bacteria, such as Escherichia coli, it can induce the expression of the multiple antibiotic resistance (mar) operon, which can lead to decreased susceptibility to other antibiotics.[7]

Parabens (p-Hydroxybenzoic Acid Esters): The antimicrobial action of parabens is thought to be multifaceted and not fully understood.[8] Proposed mechanisms include the disruption of membrane transport processes, inhibition of DNA and RNA synthesis, and interference with key enzymes like ATPases and phosphotransferases.[8] Their increased lipophilicity with longer alkyl chains is believed to enhance their ability to disrupt the bacterial cell membrane.[2]

Gallic Acid and Protocatechuic Acid: These phenolic acids exhibit a broader range of antimicrobial mechanisms. They can disrupt the integrity of the cell membrane, leading to changes in permeability and surface charge.[9] Additionally, they can inhibit bacterial enzymes such as dihydrofolate reductase and affect DNA cleavage by topoisomerase IV.[9] The generation of reactive oxygen species (ROS) is another proposed mechanism that contributes to their antimicrobial effects.[6]

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint

The antimicrobial efficacy of benzoic acid derivatives is profoundly influenced by the nature, number, and position of substituents on the aromatic ring. Understanding these structure-activity relationships (SAR) is crucial for designing more potent and selective antimicrobial agents.

Influence of Substituent Type
  • Hydroxyl (-OH) Groups: The presence and position of hydroxyl groups are critical. For instance, salicylic acid (2-hydroxybenzoic acid) is a more potent antimicrobial than benzoic acid and its 3- and 4-hydroxy isomers against E. coli.[2][10] The increased number of hydroxyl groups in gallic and protocatechuic acids generally correlates with broad-spectrum activity, though not always with the lowest MIC values.[5][11]

  • Alkyl Chains (in Esters): For parabens, increasing the length of the alkyl ester chain (from methyl to butyl) generally leads to increased antimicrobial activity.[2] This is attributed to the increased lipophilicity, which facilitates partitioning into the microbial cell membrane.[2]

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as a bromo group, has been shown to increase the antimicrobial activity of some p-aminobenzoic acid derivatives.[12]

SAR Structure-Activity Relationship (SAR) of Benzoic Acid Derivatives Structure Structural Features SAR->Structure Properties Physicochemical Properties SAR->Properties Substituents Type of Substituent (-OH, -OCH3, -Br, Alkyl) Structure->Substituents Position Position of Substituent (ortho, meta, para) Structure->Position Number Number of Substituents Structure->Number Structure->Properties Activity Antimicrobial Activity Structure->Activity Lipophilicity Lipophilicity (Membrane Permeation) Properties->Lipophilicity Electronic Electronic Effects (pKa, Reactivity) Properties->Electronic Steric Steric Hindrance Properties->Steric Properties->Activity

Caption: Key factors influencing the structure-activity relationship of benzoic acid derivatives.

Influence of Substituent Position

The position of the substituent on the benzene ring (ortho, meta, or para) can significantly impact antimicrobial activity. As noted, the ortho-hydroxyl group in salicylic acid confers greater activity against E. coli compared to the meta and para isomers.[10] This is likely due to a combination of factors including intramolecular hydrogen bonding, which affects the molecule's pKa and lipophilicity.

Experimental Protocols: A Guide to In Vitro Evaluation

The following section provides a detailed, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of benzoic acid derivatives using the broth microdilution method. This method is considered a gold standard for antimicrobial susceptibility testing.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of a benzoic acid derivative that inhibits the visible growth of a target microorganism.[8]

Materials:

  • Test benzoic acid derivative

  • Target microorganism (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the target microorganism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the benzoic acid derivative in a suitable solvent (e.g., DMSO, ethanol).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Inoculate each well containing the diluted compound with the prepared microbial suspension.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 35 ± 2°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Start Start: MIC Determination PrepInoculum 1. Prepare Standardized Microbial Inoculum Start->PrepInoculum PrepDilutions 2. Prepare Serial Dilutions of Test Compound in Plate PrepInoculum->PrepDilutions Inoculate 3. Inoculate Wells with Microbial Suspension PrepDilutions->Inoculate Controls 4. Include Positive & Negative Controls Inoculate->Controls Incubate 5. Incubate Plate (35°C, 16-20h) Controls->Incubate ReadMIC 6. Read MIC: Lowest Concentration with No Visible Growth Incubate->ReadMIC End End: MIC Value ReadMIC->End

Caption: Experimental workflow for MIC determination by broth microdilution.

Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of a benzoic acid derivative that results in a ≥99.9% reduction in the initial bacterial inoculum.

Procedure:

  • Following MIC Determination:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Plating:

    • Spread the aliquot onto a drug-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation:

    • Incubate the agar plates at 35 ± 2°C for 24-48 hours.

  • Determination of MBC:

    • After incubation, count the number of colony-forming units (CFU) on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Conclusion

This guide has provided a comprehensive comparative analysis of the antimicrobial properties of benzoic acid and its key derivatives. The antimicrobial efficacy of these compounds is a complex interplay of their chemical structure, the target microorganism, and environmental factors such as pH. While benzoic acid itself remains a useful antimicrobial, its derivatives, such as salicylic acid, parabens, and phenolic acids like gallic and protocatechuic acid, offer a diverse arsenal with varied mechanisms of action and potencies. A thorough understanding of their structure-activity relationships is instrumental in the development of novel antimicrobial agents with enhanced efficacy and specificity. The provided experimental protocols offer a standardized framework for the in vitro evaluation of these and other potential antimicrobial compounds, ensuring data integrity and comparability across studies. As the challenge of antimicrobial resistance continues to grow, the rational design and evaluation of new derivatives based on established scaffolds like benzoic acid will be a critical component of our therapeutic strategy.

References

  • MIC/MBC Testing | International and Accredited Lab. (2025, July 30). Retrieved from [Link]

  • A Comprehensive Study On Benzoic Acid And Its Derivatives - IJCRT.org. (2024, August 8). Retrieved from [Link]

  • Parabens alter the surface characteristics and antibiotic susceptibility of drinking water bacteria - PubMed. (2024, November 12). Retrieved from [Link]

  • Broth Microdilution | MI - Microbiology. (n.d.). Retrieved from [Link]

  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC. (2021, June 19). Retrieved from [Link]

  • Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. (n.d.). Retrieved from [Link]

  • Salicylic acids and pathogenic bacteria: new perspectives on an old compound. (n.d.). Retrieved from [Link]

  • What is Benzoic Acid used for? - Patsnap Synapse. (2024, June 14). Retrieved from [Link]

  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.). Retrieved from [Link]

  • Antimicrobial activity of phenol and benzoic acid derivatives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry - MDPI. (2025, May 26). Retrieved from [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. (n.d.). Retrieved from [Link]

  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services - Creative Diagnostics. (n.d.). Retrieved from [Link]

  • Effect of pH on the Antimicrobial Activity and Oxidative Stability of Oil-in-Water Emulsions Containing Caffeic Acid | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). Retrieved from [Link]

  • Pharmacological effects of gallic acid in health and diseases: A mechanistic review - PMC. (n.d.). Retrieved from [Link]

  • Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure–activity relationship (SAR) and CYP53 docking studies | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • WO2018143911A1 - Antibacterial composition including benzoic acid ester and methods of inhibiting bacterial growth utilizing the same - Google Patents. (n.d.).
  • Quantitative structure activity relationship for the effect of benzoic acids, cinnamic acids and benzaldehydes on Listeria monocytogenes - PubMed. (n.d.). Retrieved from [Link]

  • MIC and MBC testing tips to ensure reproducibility of results. (2024, May 20). Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) - Emery Pharma. (n.d.). Retrieved from [Link]

  • Effect of pH on the antimicrobial activity and oxidative stability of oil-in-water emulsions containing caffeic acid - CentAUR. (2025, June 8). Retrieved from [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. (n.d.). Retrieved from [Link]

  • Effect of pH on the stability of plant phenolic compounds - PubMed. (2000, June 15). Retrieved from [Link]

  • Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships - MDPI. (2020, May 2). Retrieved from [Link]

  • Influence of pH on antimicrobial activity of organic acids against rabbit enteropathogenic strain of Escherichia coli - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - Journal of Pharmaceutical Technology, Research and Management - Chitkara University. (n.d.). Retrieved from [Link]

  • ANTIMICROBIAL ACTIVITY AND CYTOTOXICITY OF PICOLINIC ACID AND SELECTED PICOLINATES AS NEW POTENTIAL FOOD PRESERVATIVES Maria H. (n.d.). Retrieved from [Link]

  • OH COOH A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013, September 30). Retrieved from [Link]

  • Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity - MDPI. (2025, June 7). Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC. (2023, March 1). Retrieved from [Link]

Sources

Comparative

2-[Benzyl(methyl)amino]benzoic Acid vs. 2-Aminobenzoic Acid: Strategic Selection in Heterocycle Synthesis

[1] Executive Summary This guide provides a technical comparison between 2-aminobenzoic acid (Anthranilic acid, 2-AA ) and its tertiary amine derivative, 2-[benzyl(methyl)amino]benzoic acid (2-BMA ).[1] While 2-AA serves...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparison between 2-aminobenzoic acid (Anthranilic acid, 2-AA ) and its tertiary amine derivative, 2-[benzyl(methyl)amino]benzoic acid (2-BMA ).[1]

While 2-AA serves as the universal "workhorse" for nitrogen-containing heterocycles (quinazolinones, benzodiazepines), its primary amine functionality often necessitates extensive protection-deprotection strategies to avoid side reactions like self-condensation or over-alkylation.[1]

2-BMA emerges as a specialized "precision tool."[1] By pre-installing the N-benzyl and N-methyl functionalities, it acts as a committed precursor for N-alkylated acridones and solvatochromic fluorescent probes.[1] This structural modification arrests the ability to form Schiff bases or diazonium salts, thereby channeling reactivity exclusively toward electrophilic aromatic substitution and intramolecular cyclization pathways.[1]

Part 1: Structural & Electronic Determinants[1][2][3]

The divergence in synthetic utility stems from the electronic and steric consequences of the amine substitution.

Comparative Reactivity Profile
Feature2-Aminobenzoic Acid (2-AA)2-[Benzyl(methyl)amino]benzoic Acid (2-BMA)
Amine Class Primary (

)
Tertiary (

)
Electronic Effect Strong resonance donor (+M); H-bond donor.[1]Stronger inductive donor (+I) & resonance (+M); No H-bond donor.[1]
Diazotization Yes. Forms diazonium salts (Benzyne precursor).[1]No. Inert to nitrous acid (cannot form

).[1]
Schiff Base Formation Yes. Reacts with aldehydes/ketones.[1]No. Sterically and chemically blocked.[1]
Fluorescence Weak, pH-dependent (Blue).[1]Strong, Solvatochromic (TICT states).[1]
Cyclization Mode Condensation (Amide formation) & Nucleophilic attack.[1]Friedel-Crafts Acylation (via Acylium ion).[1]
Solubility Amphoteric; soluble in dilute acid/base.[1]Lipophilic; soluble in organic solvents (DCM, EtOAc).[1]
Mechanistic Divergence

The following diagram illustrates how the amine structure dictates the available synthetic pathways.[1]

ReactivityDivergence AA 2-Aminobenzoic Acid (2-AA) Diazonium Diazonium Salt (Benzyne Precursor) AA->Diazonium HNO2 / 0°C Quin Quinazolinone (via Imine) AA->Quin R-CHO / Condensation BMA 2-[Benzyl(methyl)amino] benzoic Acid (2-BMA) BMA->Diazonium BLOCKED (No N-H) Acridone N-Alkyl Acridone (via Friedel-Crafts) BMA->Acridone POCl3 or PPE (Cyclization) Fluor TICT Fluorophore (Solvatochromic) BMA->Fluor Functionalization

Figure 1: Divergent synthetic pathways. 2-AA allows for diazonium chemistry, while 2-BMA is channeled toward acridone formation and fluorescence applications due to the lack of N-H protons.

Part 2: Synthetic Performance in Heterocycle Formation

The most critical decision point between these two reagents is in the synthesis of Acridones (tricyclic scaffolds used in oncology and antiviral drugs).

The "Regioselectivity Trap" of 2-AA

Using 2-AA to synthesize N-alkyl acridones is synthetically inefficient.[1]

  • Cyclization: 2-AA cyclizes to form 9-acridone (insoluble, high melting point).[1]

  • Post-Alkylation: Alkylating 9-acridone requires strong bases (NaH) and often yields mixtures of N-alkylation and O-alkylation (aromatization).[1]

The "Pre-Functionalized" Advantage of 2-BMA

2-BMA solves this via the Intramolecular Friedel-Crafts Acylation .

  • Mechanism: The carboxylic acid is activated (e.g., by

    
     or Polyphosphoric Acid).[1] The electron-rich tertiary amine activates the attached ring, facilitating the ring closure onto the benzyl ring (if activated) or an external aryl partner.[1]
    
  • Result: Exclusive formation of the N-alkylated acridone in a single step, avoiding solubility issues and O-alkylation byproducts.

AcridoneSynthesis cluster_0 Route A: Using 2-AA (Inefficient) cluster_1 Route B: Using 2-BMA (Optimized) AA_Start 2-AA Inter_NH 9-Acridone (N-H) (Insoluble Solid) AA_Start->Inter_NH Cyclization Prod_Mix Mixture: N-Alkyl + O-Alkyl Inter_NH->Prod_Mix Base + R-X (Poor Selectivity) BMA_Start 2-BMA Acylium Acylium Ion Intermediate BMA_Start->Acylium POCl3 / PPE Target N-Benzyl-N-Methyl Acridone (Pure) Acylium->Target Intramolecular Friedel-Crafts

Figure 2: Comparison of Acridone synthesis routes.[1] Route B (using 2-BMA) prevents O-alkylation side reactions and solubility issues associated with the N-H intermediate.

Part 3: Experimental Protocols

Synthesis of 2-BMA (The "Make" Protocol)

Rationale: While 2-AA is commercially ubiquitous, 2-BMA is often synthesized in-house to ensure purity of the amine.

Method: Copper-Catalyzed Ullmann-Type Coupling (Preferred over reductive amination for scale).[1]

  • Reagents: 2-Chlorobenzoic acid (1.0 eq), N-benzylmethylamine (1.2 eq),

    
     (2.0 eq), Cu powder (0.1 eq), DMF.
    
  • Procedure:

    • Charge a round-bottom flask with 2-chlorobenzoic acid, base, and copper catalyst.[1]

    • Add DMF (5 mL/mmol) and N-benzylmethylamine.

    • Heat to 100–110°C for 12–16 hours under inert atmosphere (

      
      ).
      
    • Monitoring: TLC (check for disappearance of 2-chlorobenzoic acid).[1]

  • Workup:

    • Pour mixture into ice-water; acidify to pH 3–4 with dilute HCl.

    • The tertiary amine product (2-BMA ) often precipitates as a gum or solid.[1] Extract with Ethyl Acetate if oil forms.[1]

    • Purification: Recrystallization from Ethanol/Water.[1]

  • Yield Expectation: 75–85%.

Cyclization to Acridone Derivative (The "Use" Protocol)

Rationale: Demonstrates the utility of 2-BMA in forming the tricyclic core.

  • Reagents: 2-BMA (1.0 eq), Polyphosphoric Acid (PPA) or

    
    .
    
  • Procedure:

    • Mix 2-BMA with PPA (10x weight) at 120°C for 2 hours.

    • Mechanistic Note: The N-benzyl group acts as the nucleophile acceptor if the benzyl ring is electron-rich, or the acid chloride attacks an external aryl ring if performing an intermolecular acylation before closure.[1]

    • Alternative (Intermolecular): If reacting 2-BMA with a phenol (e.g., phloroglucinol) to make acridones:

      • Reflux 2-BMA and Phenol in

        
        /
        
        
        
        for 3 hours.
  • Workup:

    • Quench cautiously into crushed ice/ammonia.

    • Filter the yellow/green precipitate.[1]

  • Result: N-Benzyl-10-methyl-9-acridone derivative.

Part 4: Fluorescence & Functional Applications[1]

Beyond synthesis, 2-BMA exhibits photophysical properties distinct from 2-AA, making it valuable for biological probing .[1]

  • 2-AA (Anthranilate):

    • Emission: ~420 nm (Blue).[1]

    • Mechanism:[2][3][4][5] Intramolecular Hydrogen Bonding (ESIPT-like).[1]

    • Limitation: Fluorescence is quenched in polar protic solvents; highly pH sensitive.[1]

  • 2-BMA (Dialkylamino analog):

    • Emission: Red-shifted (450–500 nm).[1]

    • Mechanism:[2][3][4][5]Twisted Intramolecular Charge Transfer (TICT). The steric bulk of the benzyl/methyl groups forces the amine out of planarity with the benzene ring upon excitation.

    • Application:Solvatochromic Probes. The emission wavelength changes significantly based on the polarity of the environment (e.g., binding to a hydrophobic protein pocket vs. free in water).

References

  • Acridone Synthesis & Catalysis

    • Huang, J., et al. (2024).[1][6] "Pd-Catalyzed Dual C-H Carbonylation for Acridone Synthesis." Journal of Organic Chemistry.

  • Anthranilic Acid Reactivity & Derivatives

    • Wikel, J. H., et al. (1998).[1] "Synthesis of N-substituted Anthranilic Acids." Organic Syntheses.

    • [1]

  • Fluorescence of N-Substituted Anthranilates

    • Melo, A., et al. (1998).[1] "Ortho-aminobenzoic acid as a fluorescent probe for the interaction between peptides and micelles."[1][7] Biophysical Chemistry.

  • Industrial Preparation of Fenamates (Ullmann Coupling)

    • Ma, D., et al. (2003).[1] "CuI-catalyzed coupling of 2-halobenzoic acids with amines." Organic Letters.

    • [1]

Sources

Safety & Regulatory Compliance

Safety

2-[Benzyl(methyl)amino]benzoic Acid: Proper Disposal Procedures

The following guide details the proper disposal procedures for 2-[Benzyl(methyl)amino]benzoic acid , a tertiary amine-substituted benzoic acid derivative. This protocol is designed for research and drug development envir...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for 2-[Benzyl(methyl)amino]benzoic acid , a tertiary amine-substituted benzoic acid derivative. This protocol is designed for research and drug development environments, ensuring compliance with EPA (RCRA) regulations and laboratory safety standards.

[1][2]

Executive Summary & Immediate Actions

2-[Benzyl(methyl)amino]benzoic acid is an amphoteric organic compound containing both a carboxylic acid and a tertiary aromatic amine.[1] While not typically classified as a P-listed or U-listed acutely hazardous waste under RCRA, it must be managed as Hazardous Chemical Waste due to its potential for environmental toxicity and irritant properties.[1]

Core Disposal Directive:

  • Do NOT dispose of down the drain or in municipal trash.[2]

  • Solids: Segregate into "Solid Hazardous Waste" for incineration.

  • Solutions: Segregate into "Non-Halogenated Organic Waste" (if in organic solvent) or "Aqueous Waste" (if in water/buffer), ensuring pH compatibility.

Chemical Identification & Properties

Understanding the chemical nature of the substance is critical for selecting the correct waste stream.

Property Data / Description
Chemical Name 2-[Benzyl(methyl)amino]benzoic acid
Synonyms N-Benzyl-N-methylanthranilic acid; N-Benzyl-N-methyl-2-aminobenzoic acid
Structure Benzoic acid ring substituted at C2 with a tertiary amine group (

).[1][3]
CAS Number Research Chemical (Analogous to N-Methylanthranilic acid, CAS 119-68-6)
Physical State Solid (Crystalline powder)
Solubility Low water solubility (lipophilic benzyl group); Soluble in organic solvents (DCM, Methanol, DMSO).[1]
Acidity/Basicity Amphoteric. Contains acidic -COOH and basic tertiary amine.[1] Isoelectric point likely near pH 4-5.[1]
Stability Stable under normal conditions.[4] Avoid strong oxidizers.[4][5]

Safety Assessment (Risk Analysis)

Before handling waste, personnel must assess risks based on the compound's structural hazards (irritant, potential sensitizer).

GHS Hazard Classification (Predicted)

Based on analogous anthranilic acid derivatives:

  • H315: Causes skin irritation.[1][4][6][7]

  • H319: Causes serious eye irritation.[1][6][7]

  • H335: May cause respiratory irritation.[1][4][6][7]

  • H412: Harmful to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Gloves Nitrile (0.11 mm min.[1] thickness)Protects against incidental contact and organic solvent carriers.
Eye Protection Chemical Safety GogglesPrevents eye damage from dust or splashes (acidic/irritant).
Respiratory N95 (for solids) or Fume HoodPrevents inhalation of fine dust or solvent vapors.
Clothing Standard Lab Coat + Closed ShoesGeneral skin protection.

Waste Characterization & Stream Selection

Proper characterization prevents dangerous chemical reactions in waste containers.

RCRA Classification Logic
  • Listed Waste: Not specifically P-listed or U-listed.

  • Characteristic Waste:

    • Ignitability (D001): Not ignitable as a solid.[5] (If dissolved in flammable solvent, the solution is D001).

    • Corrosivity (D002): Solid is not D002. Aqueous solutions with pH < 2 or > 12.5 are D002.

    • Reactivity (D003): Stable.[4]

    • Toxicity (D004-D043): Not expected to leach regulated metals or organics (e.g., chloroform) unless used in processing.

Waste Stream Decision Tree

The following logic flow determines the correct container for disposal.

WasteStream Start Waste Material State Physical State? Start->State Solid Solid / Powder State->Solid Pure Compound or Debris Liquid Liquid / Solution State->Liquid Reaction Mix or Mother Liquor Bin_Solid Stream A: Solid Hazardous Waste (Incineration) Solid->Bin_Solid Solvent Solvent Type? Liquid->Solvent Bin_Org Stream B: Organic Solvent Waste (Non-Halogenated) Solvent->Bin_Org Methanol, EtOH, Acetone, DMSO Bin_Halo Stream C: Halogenated Waste (If DCM/Chloroform used) Solvent->Bin_Halo DCM, Chloroform Bin_Aq Stream D: Aqueous Waste (Check pH) Solvent->Bin_Aq Water / Buffer

Figure 1: Decision logic for segregating 2-[Benzyl(methyl)amino]benzoic acid waste.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Applicability: Expired chemicals, weighing paper, contaminated gloves, spill cleanup materials.

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a clear plastic hazardous waste bag.[1]

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: "2-[Benzyl(methyl)amino]benzoic acid"[1]

    • Hazards: "Irritant"[1]

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) as the amine group can react.

  • Disposal: Seal container and request pickup by EHS for incineration.

Protocol B: Liquid Waste (Organic Solutions)

Applicability: Reaction mixtures or HPLC waste in Methanol, Acetonitrile, or DMSO.

  • Container: Use a solvent safety can or glass bottle (amber preferred if light sensitive).

  • Segregation:

    • Non-Halogenated: If dissolved in Methanol, Ethanol, Acetone, Toluene.

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.

  • Labeling: List all constituents (e.g., "Methanol 95%, 2-[Benzyl(methyl)amino]benzoic acid 5%").

  • pH Check: Ensure the solution is not unintentionally acidic (pH < 2) if mixed with acid chlorides or mineral acids. Neutralize if necessary before combining with general organic waste to prevent container corrosion.

Protocol C: Aqueous Waste

Applicability: Aqueous extractions or buffer solutions.[1]

  • Collection: Collect in a carboy designated for "Aqueous Chemical Waste."

  • Pre-Treatment (Optional but Recommended):

    • If the solution is acidic (pH < 4) due to the benzoic acid moiety, neutralize to pH 6-8 using Sodium Bicarbonate (

      
      ) or Sodium Hydroxide (
      
      
      
      ).[1]
    • Note: Neutralization may cause the compound to precipitate (solubility decreases at neutral pH for this lipophilic molecule). If precipitation occurs, filter the solid and dispose of it as Solid Waste (Protocol A) , then dispose of the filtrate as aqueous waste.

  • Prohibition: Do NOT pour down the sink. The benzyl/amine structure poses aquatic toxicity risks.

Spill Response Procedures

In the event of a spill, immediate containment prevents exposure and environmental release.

SpillResponse Start Spill Detected Assess 1. Assess Volume & Hazard Start->Assess PPE 2. Don PPE (Goggles, Nitrile Gloves, Lab Coat) Assess->PPE Contain 3. Containment PPE->Contain Clean 4. Cleanup Contain->Clean Use Absorbent (Vermiculite/Pads) Disposal 5. Disposal Clean->Disposal Seal in Bag Label as HazWaste

Figure 2: Operational workflow for spill remediation.

Cleanup Steps:

  • Solid Spill: Gently sweep up using a brush and dustpan. Avoid generating dust.[4][6][7][8] Wipe the area with a wet paper towel.

  • Liquid Spill: Cover with an inert absorbent (vermiculite, sand, or chemical spill pads).

  • Decontamination: Clean the surface with a soap/water solution to remove sticky amine residues.

  • Disposal: Place all absorbents and towels into the Solid Hazardous Waste container.

References & Regulatory Grounding[2][12]

  • National Institute of Standards and Technology (NIST). Benzoic acid, 2-(methylamino)- (N-Methylanthranilic acid) Properties.[1][9] (Analogous Compound Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • PubChem. Compound Summary: N-Methylanthranilic acid (Safety & Hazards). Retrieved from [Link][1]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

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